BIBF 1202-13C,d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H31N5O4 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)/i1+1D3 |
InChIキー |
SDJMWYVJAVLZEG-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O |
正規SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of BIBF 1202: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the principal active metabolite of nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases. The therapeutic effects of nintedanib are primarily attributed to its ability to inhibit key signaling pathways involved in angiogenesis and fibrosis. BIBF 1202 is formed in the body via hydrolytic cleavage of the methyl ester group of nintedanib by esterases. While pharmacologically active, BIBF 1202 is substantially less potent than its parent compound. This guide provides a detailed technical overview of the mechanism of action of BIBF 1202, including its biochemical activity, metabolic pathway, and the experimental protocols used for its characterization.
Mechanism of Action
BIBF 1202, like its parent compound nintedanib, functions as an inhibitor of multiple receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, migration, differentiation, and survival. The primary targets of nintedanib, and by extension BIBF 1202, are the vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). By competitively binding to the ATP-binding pocket of these receptors, BIBF 1202 blocks their autophosphorylation and subsequent downstream signaling.
However, it is crucial to note that the inhibitory potency of BIBF 1202 is significantly lower than that of nintedanib.
Signaling Pathway Inhibition
The inhibition of VEGFR, FGFR, and PDGFR signaling pathways by BIBF 1202, although less potent than nintedanib, contributes to the overall pharmacological effect by disrupting key processes in angiogenesis and fibrosis.
Quantitative Data
The following tables summarize the available quantitative data for BIBF 1202 in comparison to its parent compound, nintedanib.
In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| BIBF 1202 | VEGFR2 | 62 | [1] |
| Nintedanib | VEGFR1 | 34 | [2] |
| VEGFR2 | 13 | [2] | |
| VEGFR3 | 13 | [2] | |
| FGFR1 | 69 | [2] | |
| FGFR2 | 37 | [2] | |
| FGFR3 | 108 | [2] | |
| PDGFRα | 59 | [2] | |
| PDGFRβ | 65 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Comparative Potency in Cellular Assays
| Target Pathway Stimulation | Cell Type | Potency of BIBF 1202 relative to Nintedanib | Reference |
| VEGF or bFGF stimulation | Human Umbilical Vein Endothelial Cells | ~9-10 fold lower | [3] |
| PDGFRα stimulation | Primary Lung Fibroblasts | ~265 fold lower | [3] |
| PDGFRβ stimulation | Primary Lung Fibroblasts | ~607 fold lower | [3] |
Metabolism and Pharmacokinetics
BIBF 1202 is the product of the primary metabolic pathway of nintedanib.
Metabolic Pathway
Nintedanib is rapidly metabolized in the liver, primarily through hydrolytic cleavage by carboxylesterases (CES) to form BIBF 1202.[4] A minor metabolic pathway involves CYP-mediated N-demethylation. BIBF 1202 is then further metabolized via glucuronidation by various UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide, which is then excreted.[4][5]
Experimental Protocols
Detailed experimental protocols for the characterization of BIBF 1202 are often proprietary. However, based on published literature for nintedanib and general pharmacological practices, the following methodologies are representative of the types of assays used.
In Vitro Kinase Inhibition Assay (General Protocol)
This type of assay is used to determine the direct inhibitory effect of a compound on a specific kinase.
Methodology:
-
Enzyme and Substrate Preparation: A purified recombinant human kinase (e.g., VEGFR2) and a corresponding substrate peptide are prepared in an appropriate assay buffer.
-
Compound Dilution: BIBF 1202 is serially diluted to a range of concentrations.
-
Incubation: The kinase is pre-incubated with the different concentrations of BIBF 1202 to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.
-
Reaction Termination: After a defined period, the reaction is stopped, often by the addition of a chelating agent like EDTA.
-
Signal Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression analysis.
Cell-Based Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the proliferation of cells that are dependent on the targeted signaling pathway.
Methodology:
-
Cell Culture: Cells, such as human umbilical vein endothelial cells (HUVECs) or primary lung fibroblasts, are seeded in multi-well plates and cultured until they adhere.[3]
-
Compound Treatment: The cells are treated with various concentrations of BIBF 1202.
-
Stimulation: The cells are stimulated with a growth factor (e.g., VEGF or PDGF) to induce proliferation.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability/Proliferation Measurement: Cell viability or proliferation is measured using a variety of methods, such as:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are used to determine the concentration of BIBF 1202 that inhibits cell proliferation by 50% (EC50).
Conclusion
BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib. Its mechanism of action mirrors that of its parent compound, involving the inhibition of key receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR. However, quantitative data clearly demonstrates that BIBF 1202 is significantly less potent than nintedanib. The metabolic conversion of nintedanib to BIBF 1202 via esterase-mediated hydrolysis is a rapid and primary clearance pathway. While BIBF 1202's contribution to the overall therapeutic effect of nintedanib is considered to be minor, a comprehensive understanding of its pharmacology is essential for a complete picture of nintedanib's disposition and activity in vivo. Further research to fully elucidate the specific inhibitory profile and cellular effects of BIBF 1202 would be beneficial.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BIBF 1202 as a Key Metabolite of Nintedanib: A Technical Guide
Abstract
Nintedanib (Ofev®), a potent small-molecule tyrosine kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases. Its clinical efficacy is governed by a complex pharmacokinetic profile, central to which is its metabolism into the active moiety, BIBF 1202. This technical guide provides an in-depth examination of the metabolic transformation of Nintedanib, the enzymatic processes involved, and the subsequent pharmacological activity and fate of BIBF 1202. We will detail the signaling pathways targeted, present comparative quantitative data on pharmacokinetics and potency, and outline the experimental methodologies used to characterize these molecules.
Introduction
Nintedanib exerts its therapeutic effect by simultaneously inhibiting multiple tyrosine kinase receptors involved in angiogenesis and fibrosis, primarily Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] Upon oral administration, Nintedanib undergoes significant first-pass metabolism, with the predominant reaction being the hydrolytic cleavage of its methyl ester group to form the corresponding free carboxylic acid, BIBF 1202.[3][4] Understanding the formation, activity, and clearance of this principal metabolite is crucial for comprehending the overall pharmacology, efficacy, and safety profile of Nintedanib therapy.
Metabolic Pathway of Nintedanib
The biotransformation of Nintedanib is a multi-step process dominated by ester hydrolysis and subsequent glucuronidation.
Primary Metabolism: Formation of BIBF 1202 The conversion of Nintedanib to BIBF 1202 is the major metabolic pathway.[3] This reaction involves the hydrolysis of the methyl ester on the indolinone ring, a reaction catalyzed predominantly by hepatic carboxylesterase 1 (CES1).[4][5] Cytochrome P450 enzymes, particularly CYP3A4, play only a minor role in Nintedanib's overall metabolism, accounting for approximately 5% of its biotransformation compared to about 25% via ester cleavage.[3][6]
Secondary Metabolism: Glucuronidation and Clearance Following its formation, BIBF 1202 is further metabolized via glucuronidation to form BIBF 1202 acyl-glucuronide (BIBF 1202-G), a pharmacologically inactive conjugate.[4][5] This conjugation reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A1 is the primary enzyme responsible in the liver, while UGT1A7, UGT1A8, and UGT1A10 contribute to glucuronidation in the intestine.[3][4] The final metabolites are predominantly excreted via the biliary system into the feces.[7] Interestingly, studies have also identified a deglucuronidation pathway, where β-glucuronidase can convert BIBF 1202-G back to the active BIBF 1202.[4][8]
Pharmacological Activity and Signaling Pathways
Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of its target receptors, which blocks autophosphorylation and subsequent downstream signaling.[9][10] This inhibition ultimately reduces the proliferation, migration, and survival of fibroblasts, key cellular mediators in the pathogenesis of fibrosis.[10]
Quantitative Data Summary
In Vitro Potency
While BIBF 1202 is an active metabolite, its potency against key tyrosine kinase receptors is substantially lower than that of the parent compound, Nintedanib.[11] This suggests that BIBF 1202 itself is unlikely to be a major contributor to the overall clinical efficacy of the drug in vivo.[11]
| Compound | Target | IC₅₀ (nM) |
| Nintedanib | VEGFR1 | 34 |
| VEGFR2 | 13 - 21 | |
| VEGFR3 | 13 | |
| FGFR1 | 69 | |
| FGFR2 | 37 | |
| FGFR3 | 108 | |
| PDGFRα | 59 | |
| PDGFRβ | 65 | |
| BIBF 1202 | VEGFR2 | 62 |
| Others | Data not available | |
| Data compiled from multiple sources.[12][13][14][15][16][17] |
Pharmacokinetic Parameters
The pharmacokinetic profiles of Nintedanib and BIBF 1202 have been characterized in human studies. Following oral administration, Nintedanib reaches peak plasma concentrations relatively quickly, and its principal metabolite, BIBF 1202, appears shortly after.
| Parameter | Nintedanib | BIBF 1202 |
| Tₘₐₓ (Time to Peak Concentration) | ~2 - 4 hours | ~3 - 5 hours |
| t₁/₂ (Terminal Half-life) | ~10 - 15 hours | ~23 - 27 hours |
| Accumulation Ratio (AUC) | ~1.66 (BID dosing) | Data not available |
| Data represents steady-state parameters in patients, compiled from multiple sources.[6][7][11][18][19] |
Experimental Protocols
Quantification of Nintedanib and BIBF 1202 in Plasma
A common and robust method for the simultaneous quantification of Nintedanib and its metabolite BIBF 1202 in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Methodology:
-
Sample Preparation: Plasma samples (e.g., 50-100 µL) are subjected to protein precipitation. This is typically achieved by adding a threefold volume of acetonitrile, followed by vortexing and centrifugation (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[20][21] The resulting supernatant is then collected for analysis. An internal standard (e.g., diazepam or carbamazepine) is added prior to precipitation for accurate quantification.[22][23]
-
Chromatographic Separation: The extract is injected into a UPLC system. Separation is performed on a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[22][23] A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) at a flow rate of approximately 0.3-0.4 mL/min.[22][23]
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.[22][24]
In Vitro Kinase Inhibition Assay
The potency of Nintedanib and BIBF 1202 against target kinases is determined using cell-free in vitro kinase assays.
Methodology:
-
Assay Setup: The assay is typically performed in microtiter plates. Each well contains the purified recombinant kinase domain of the target receptor (e.g., VEGFR2, PDGFRβ).[16][25]
-
Compound Incubation: The kinase is pre-incubated with serial dilutions of the test compound (Nintedanib or BIBF 1202) for a set period (e.g., 60 minutes) at room temperature to allow for binding.[16]
-
Reaction Initiation: The kinase reaction is initiated by adding a reaction mixture containing a suitable substrate (e.g., a generic peptide substrate) and adenosine-5′-triphosphate (ATP). The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding conditions.[25][26]
-
Detection and Analysis: After a defined reaction time (e.g., 60 minutes), the reaction is stopped. The amount of phosphorylated substrate (or consumed ATP) is quantified. This can be done using various methods, such as mobility shift assays or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.[26][27]
-
IC₅₀ Calculation: The kinase activity is measured across the range of compound concentrations. The data are then plotted, and the half-maximal inhibitory concentration (IC₅₀) value is calculated using a suitable curve-fitting model.[26]
Conclusion
BIBF 1202 is the principal and pharmacologically active metabolite of Nintedanib, formed through efficient esterase-mediated hydrolysis. While it retains activity against key pathogenic kinases, its potency is markedly lower than the parent drug. The metabolic pathway is well-characterized, proceeding from Nintedanib to BIBF 1202 and subsequently to an inactive glucuronide conjugate destined for fecal elimination. The established experimental protocols for quantification and activity assessment are robust and essential for ongoing research and clinical management. A thorough understanding of the role of BIBF 1202 is integral to appreciating the complete pharmacological profile of Nintedanib.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Population pharmacokinetics of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 25. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Nintedanib to BIBF 1202
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of nintedanib, with a particular focus on its primary metabolic pathway: the conversion to its free acid moiety, BIBF 1202. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Pharmacokinetics of Nintedanib and BIBF 1202
The pharmacokinetic profile of nintedanib is characterized by rapid absorption, extensive metabolism, and primarily fecal elimination. Following oral administration, nintedanib is converted to its main and pharmacologically less active metabolite, BIBF 1202, through ester hydrolysis.
Absorption
Following oral administration, nintedanib reaches maximum plasma concentrations (Tmax) in approximately 2 to 4 hours.[1][2][3] The absolute bioavailability of nintedanib is relatively low, around 4.7% in healthy individuals, which is attributed to significant first-pass metabolism.[2][3] Co-administration with food increases the overall exposure to nintedanib by about 20% and delays its absorption.[3]
Distribution
Nintedanib exhibits a large volume of distribution, suggesting extensive tissue penetration.[3] In humans, the steady-state volume of distribution (Vss) is approximately 1050 L.[3] Plasma protein binding of nintedanib is high, at around 97.8%, with albumin being the primary binding protein.[3]
Metabolism
The metabolism of nintedanib is a critical determinant of its pharmacokinetic profile. The primary metabolic pathway is the hydrolytic cleavage of the methyl ester group by esterases to form the free acid metabolite, BIBF 1202.[2][3] This conversion is rapid and extensive. Subsequently, BIBF 1202 undergoes glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[3] A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for approximately 5% of the biotransformation.[3]
Excretion
The primary route of elimination for nintedanib and its metabolites is through fecal and biliary excretion, which accounts for approximately 93% of the administered dose.[3] Renal excretion is minimal, with less than 1% of the dose being eliminated in the urine.[2][3] The terminal elimination half-life of nintedanib is approximately 9.5 to 15 hours.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for nintedanib and its primary metabolite, BIBF 1202, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Nintedanib in Humans
| Parameter | Value | Reference |
| Tmax (h) | 2 - 4 | [1][2][3] |
| Absolute Bioavailability (%) | ~4.7 | [2][3] |
| Plasma Protein Binding (%) | 97.8 | [3] |
| Volume of Distribution (Vss, L) | 1050 | [3] |
| Terminal Half-life (t½, h) | 9.5 - 15 | [2][3] |
| Primary Route of Elimination | Fecal/Biliary (~93%) | [3] |
Table 2: Pharmacokinetic Parameters of BIBF 1202 in Humans (following Nintedanib Administration)
| Parameter | Value | Reference |
| Tmax (h) | ~3 - 4 | [4] |
| Terminal Half-life (t½, h) | ~23 | [4] |
Metabolic Pathway of Nintedanib
The metabolic conversion of nintedanib to BIBF 1202 and its subsequent glucuronidation is a key pathway in its clearance.
Metabolic pathway of nintedanib.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of nintedanib.
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of nintedanib in a human liver preparation.
Methodology:
-
Incubation Mixture: Nintedanib (at a specified concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor: The reaction is initiated by the addition of NADPH (e.g., 1 mM) to support CYP-mediated metabolism. For studying glucuronidation of BIBF 1202, UDPGA (e.g., 2 mM) is added to the incubation mixture containing BIBF 1202 and liver microsomes.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent drug (nintedanib) and the formation of metabolites (BIBF 1202 and its glucuronide).
In vitro metabolism experimental workflow.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
Objective: To investigate the mass balance, routes of elimination, and metabolic profile of nintedanib in humans.
Methodology:
-
Study Population: A small cohort of healthy male subjects is typically enrolled.
-
Dosing: A single oral dose of radiolabeled ([¹⁴C]) nintedanib is administered.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 120 hours post-dose).
-
Radioactivity Measurement: The total radioactivity in all collected samples is measured to determine the mass balance and routes and rates of excretion.
-
Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry to identify and quantify nintedanib and its metabolites.
Quantification of Nintedanib and BIBF 1202 in Biological Matrices
Objective: To accurately measure the concentrations of nintedanib and BIBF 1202 in plasma for pharmacokinetic analysis.
Methodology:
-
Analytical Technique: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard method.
-
Sample Preparation: A protein precipitation method is commonly used. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant is injected into the UPLC-MS/MS system.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for nintedanib and BIBF 1202 are monitored for quantification. An internal standard is used to ensure accuracy and precision.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of nintedanib, with a specific focus on its conversion to the primary metabolite, BIBF 1202. The summarized quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for professionals in the field of drug development and pharmacology. A thorough understanding of these aspects is crucial for the optimization of dosing regimens, the prediction of drug-drug interactions, and the overall successful clinical application of nintedanib.
References
In vitro activity of BIBF 1202 on tyrosine kinases
An In-Depth Technical Guide to the In Vitro Activity of BIBF 1202 on Tyrosine Kinases
Introduction
BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[1][2] Nintedanib is approved for the treatment of various conditions, including idiopathic pulmonary fibrosis and certain types of cancer.[3] The therapeutic effects of Nintedanib are mediated through the inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2] BIBF 1202 is formed in the body through the metabolic conversion of Nintedanib and contributes to the overall pharmacological activity.[4] This guide provides a detailed overview of the in vitro activity of BIBF 1202, its formation, target kinases, and the experimental protocols used for its evaluation.
Metabolic Formation of BIBF 1202
Nintedanib is predominantly metabolized in the body via hydrolytic cleavage by esterase enzymes. This process converts the methyl ester moiety of Nintedanib into a free carboxylic acid, resulting in the formation of BIBF 1202.[3][4][5] BIBF 1202 is subsequently metabolized further, primarily through glucuronidation by UGT enzymes (specifically UGT1A1, UGT1A7, UGT1A8, and UGT1A10), to form BIBF 1202 glucuronide, which is considered inactive.[2][6]
Caption: Metabolic pathway of Nintedanib to its active metabolite BIBF 1202 and subsequent inactivation.
In Vitro Kinase Inhibition Profile
BIBF 1202 demonstrates inhibitory activity against several key tyrosine kinases involved in angiogenesis and fibrosis. While comprehensive in vitro kinase screening data for BIBF 1202 is less abundant than for its parent compound, Nintedanib, available data indicates it targets similar kinases but with generally lower potency.
Quantitative Data
The most specific reported in vitro activity for BIBF 1202 is against VEGFR2, with a half-maximal inhibitory concentration (IC50) of 62 nM.[1] For context, the activity of the parent compound, Nintedanib, is provided below, as BIBF 1202 is known to target the same receptor families. Cellular assays show that BIBF 1202 has a substantially lower potency compared to Nintedanib.[4] For instance, its potency is approximately 9-10 times lower based on VEGF or bFGF stimulation and 265 to 607 times lower based on PDGFRα and PDGFRβ stimulation, respectively.[4][7]
| Target Kinase Family | Specific Kinase | Nintedanib IC50 (nM)[8][9] | BIBF 1202 IC50 (nM) |
| VEGFR | VEGFR-1 | 34 | Not Reported |
| VEGFR-2 | 13 | 62[1] | |
| VEGFR-3 | 13 | Not Reported | |
| PDGFR | PDGFR-α | 59 | Not Reported |
| PDGFR-β | 65 | Not Reported | |
| FGFR | FGFR-1 | 60 | Not Reported |
| FGFR-2 | 37 | Not Reported | |
| FGFR-3 | 108 | Not Reported |
Inhibited Signaling Pathways
BIBF 1202, like Nintedanib, exerts its effects by competitively binding to the ATP-binding pocket within the catalytic domain of target tyrosine kinase receptors.[3][8] This action blocks receptor autophosphorylation and interrupts downstream intracellular signaling cascades that are crucial for cell proliferation, migration, and survival. The primary pathways inhibited are those initiated by Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).
Caption: Inhibition of key angiogenic and fibrotic signaling pathways by BIBF 1202.
Experimental Protocols
The determination of in vitro kinase activity and inhibitory potency (IC50) of compounds like BIBF 1202 typically involves a biochemical kinase assay. The following is a generalized protocol synthesized from standard methodologies.[8][10][11]
Protocol: In Vitro Tyrosine Kinase Inhibition Assay
1. Materials and Reagents:
-
Recombinant human tyrosine kinase (e.g., VEGFR2 cytoplasmic domain)
-
Kinase substrate (e.g., a synthetic peptide like Poly-Glu-Tyr)
-
BIBF 1202 stock solution (typically in DMSO)
-
Kinase reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine Triphosphate) solution
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., antibody-based for phosphorylation detection or luminescence-based for ATP depletion)
-
Microtiter plates (e.g., 96-well or 384-well)
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of BIBF 1202 in DMSO and then further dilute in the kinase reaction buffer to achieve the final desired concentrations for the assay.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase reaction buffer.
-
Assay Plate Setup: Add the diluted BIBF 1202 solutions to the wells of the microtiter plate. Include control wells containing only buffer (for maximum reaction) and wells without enzyme (for background).
-
Pre-incubation: Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.[8]
-
Reaction Termination: Stop the reaction by adding the stop solution (e.g., EDTA), which chelates the divalent cations (Mg²⁺, Mn²⁺) required for enzyme activity.[8]
-
Signal Detection: Measure the kinase activity. The method depends on the assay format:
-
ELISA-based: Detect the amount of phosphorylated substrate using a specific antibody.
-
Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the maximum reaction control (0% inhibition) and background control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the BIBF 1202 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
An In-Depth Technical Guide to the Metabolic Stability of BIBF 1202-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic stability of BIBF 1202-13C,d3, a critical aspect for its application in pharmacokinetic studies. This compound is the stable isotope-labeled internal standard for the active metabolite of Nintedanib (BIBF 1120), a tyrosine kinase inhibitor. Understanding its metabolic fate is crucial for accurate quantification of Nintedanib's metabolite, BIBF 1202, in biological matrices.
Introduction to Nintedanib Metabolism
Nintedanib undergoes extensive metabolism, primarily through hydrolytic cleavage by esterases to form its main active metabolite, BIBF 1202.[1][2][3][4] This free acid moiety is then subject to Phase II metabolism, specifically glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), to form BIBF 1202 glucuronide.[1][3][5] A minor metabolic pathway for Nintedanib involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for a small fraction of its biotransformation.[1][2][3][4] The primary route of excretion for Nintedanib and its metabolites is through feces and biliary excretion.[1][3]
The use of a deuterated internal standard like this compound is intended to improve pharmacokinetic properties by potentially slowing down the rate of metabolism at the labeled positions. This can lead to more stable and reliable quantification in mass spectrometry-based assays.
Metabolic Pathways of BIBF 1202
The principal metabolic pathway for BIBF 1202, the non-labeled analogue of the topic compound, is glucuronidation.
Quantitative Data on Metabolic Stability
While specific quantitative data on the metabolic stability of this compound (e.g., in vitro half-life, intrinsic clearance) is not extensively available in public literature, the stability is expected to be enhanced compared to its non-deuterated counterpart due to the kinetic isotope effect. The following table summarizes key pharmacokinetic parameters of Nintedanib and its primary metabolite BIBF 1202, which provide context for stability studies.
| Parameter | Nintedanib (BIBF 1120) | BIBF 1202 | Reference |
| Primary Metabolic Pathway | Esterase Cleavage | Glucuronidation | [1][2][3][4] |
| Enzymes Involved | Esterases, CYP3A4 (minor) | UGTs (UGT1A1, UGT1A7, UGT1A8, UGT1A10) | [1][3] |
| Terminal Half-life (t½) | ~9.5 - 15 hours | Not explicitly stated, but longer than Nintedanib | [1][3] |
| Primary Route of Excretion | Fecal/Biliary | Fecal/Biliary | [1][3] |
Experimental Protocols for Metabolic Stability Studies
To assess the metabolic stability of this compound, standard in vitro assays using liver microsomes or hepatocytes are recommended. These experiments are crucial to determine the rate of metabolism and identify the enzymes involved.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines the determination of the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (e.g., at a final concentration of 1 µM).
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a sufficient volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Cytochrome P450 Inhibition Assay
Although CYP-mediated metabolism is a minor pathway for Nintedanib, it is prudent to assess the potential of this compound to inhibit major CYP isoforms.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) or human liver microsomes
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the specific CYP enzyme, probe substrate, and NADPH regenerating system with and without various concentrations of this compound.
-
Reaction Termination: After a defined incubation period, terminate the reaction.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50 value).
UGT Metabolism Assay
Given that glucuronidation is the primary metabolic pathway for BIBF 1202, this assay is critical.
Materials:
-
This compound
-
Human liver microsomes or recombinant UGT enzymes (e.g., UGT1A1)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound with liver microsomes or specific UGT isoforms in the presence of UDPGA.
-
Reaction Termination: Stop the reaction at various time points.
-
Analysis: Monitor the depletion of this compound and the formation of its glucuronide conjugate using LC-MS/MS.
-
Data Analysis: Calculate the rate of glucuronide formation to determine the kinetics of the reaction.
Conclusion
This compound, as a stable isotope-labeled internal standard, is designed for enhanced stability in biological matrices, which is advantageous for pharmacokinetic studies. Its metabolism is expected to follow the same primary pathway as BIBF 1202, mainly through glucuronidation by UGT enzymes. The provided experimental protocols serve as a robust framework for researchers to conduct detailed metabolic stability studies. The data generated from such studies are essential for the validation and reliability of bioanalytical methods used in the development of Nintedanib and other related compounds.
References
- 1. mercell.com [mercell.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Role of BIBF 1202 in Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, a multi-kinase inhibitor marketed as OFEV®, has become a cornerstone in the management of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. While the therapeutic effects of nintedanib are well-documented, the role of its principal active metabolite, BIBF 1202, warrants a closer examination for a comprehensive understanding of the drug's in vivo activity. This technical guide provides an in-depth analysis of BIBF 1202 in the context of IPF research, summarizing its pharmacological activity, detailing relevant experimental protocols, and visualizing key signaling pathways. While evidence indicates that BIBF 1202 possesses significantly lower potency than its parent compound, a thorough understanding of its characteristics is crucial for researchers in the field of antifibrotic drug development.
Introduction to Nintedanib and its Metabolism to BIBF 1202
Nintedanib (formerly BIBF 1120) is an intracellular inhibitor that targets multiple tyrosine kinases involved in the pathogenesis of IPF.[1] Its mechanism of action centers on the inhibition of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][3] This inhibition interferes with fundamental profibrotic processes, including fibroblast proliferation, migration, and differentiation.[4]
Upon oral administration, nintedanib is rapidly metabolized, primarily through hydrolytic cleavage by esterases, to its main active metabolite, BIBF 1202.[5] BIBF 1202 is a free acid moiety that is subsequently glucuronidated by UGT enzymes (predominantly UGT1A1) to BIBF 1202 glucuronide, which is then excreted.[4][5] While BIBF 1202 exhibits pharmacological activity at some of the same target receptors as nintedanib, its in vivo cellular activity and overall contribution to the clinical efficacy of nintedanib are considered to be substantially lower.[4]
Quantitative Pharmacological Data
A critical aspect of understanding the role of BIBF 1202 is the quantitative comparison of its inhibitory activity against the target kinases relative to nintedanib. The available data consistently demonstrates the superior potency of the parent compound.
| Compound | Target | IC50 (nM) | Source |
| Nintedanib | VEGFR1 | 34 | [2] |
| VEGFR2 | 13 | [2] | |
| VEGFR3 | 13 | [2] | |
| FGFR1 | 69 | [2] | |
| FGFR2 | 37 | [2] | |
| FGFR3 | 108 | [2] | |
| PDGFRα | 59 | [2] | |
| PDGFRβ | 65 | [2] | |
| BIBF 1202 | VEGFR2 | 62 | [6] |
Key Signaling Pathways
Nintedanib and, to a lesser extent, BIBF 1202, exert their antifibrotic effects by inhibiting key signaling pathways downstream of VEGFR, FGFR, and PDGFR. The following diagram illustrates the primary pathways involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Nintedanib (BIBF 1202) on Lung Fibroblast Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, formerly known as BIBF 1120, is a potent small molecule tyrosine kinase inhibitor that has demonstrated significant efficacy in slowing the progression of idiopathic pulmonary fibrosis (IPF). A key pathological feature of IPF is the uncontrolled proliferation of lung fibroblasts and their differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) and progressive lung scarring. This technical guide provides an in-depth analysis of the mechanism by which nintedanib inhibits lung fibroblast proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Idiopathic pulmonary fibrosis is a devastating chronic lung disease with a poor prognosis. The pathogenesis of IPF is complex and involves recurrent micro-injuries to the alveolar epithelium, leading to an aberrant wound healing response characterized by the activation and proliferation of fibroblasts. Nintedanib (BIBF 1202) is an intracellular inhibitor that targets multiple tyrosine kinases, primarily the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). These growth factors are known to be potent mitogens for fibroblasts and play a crucial role in driving the fibrotic process. By blocking these key signaling pathways, nintedanib effectively attenuates fibroblast proliferation, migration, and differentiation, thereby impeding the progression of fibrosis.
Mechanism of Action: Inhibition of Key Signaling Pathways
Nintedanib exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of the intracellular domains of PDGF receptors (PDGFRα and PDGFRβ), FGF receptors (FGFR1-3), and VEGF receptors (VEGFR1-3). This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival.
Key downstream pathways affected by nintedanib include:
-
Protein Kinase B (Akt) Pathway: Inhibition of PDGFR phosphorylation by nintedanib leads to the downregulation of the Akt signaling pathway, a critical regulator of cell survival and proliferation.
-
Extracellular Signal-Regulated Kinase (ERK)1/2 Pathway: Nintedanib also suppresses the phosphorylation of ERK1/2, another crucial signaling cascade involved in fibroblast proliferation.
-
Transforming Growth Factor-β (TGF-β) Signaling: Studies have shown that nintedanib can inhibit TGF-β-induced myofibroblast differentiation and the phosphorylation of downstream signaling molecules such as the MAP kinase ERK1/2 and the protein tyrosine kinase c-Abl.
The following diagram illustrates the primary signaling pathways inhibited by nintedanib in lung fibroblasts.
Unveiling the Off-Target Profile of BIBF 1202: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of BIBF 1202, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, nintedanib (BIBF 1120). Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to offer a comprehensive understanding of the pharmacological profile of BIBF 1202 beyond its intended targets.
Introduction to BIBF 1202
BIBF 1202 is the main metabolite of nintedanib, formed through esterase-mediated cleavage of its methyl ester group. Nintedanib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). While BIBF 1202 is considered an active metabolite, its potency and selectivity profile differ from the parent compound. Understanding the off-target interactions of BIBF 1202 is crucial for a complete assessment of the safety and efficacy profile of nintedanib, as the metabolite is present in significant concentrations in plasma.
Kinase Inhibition Profile of BIBF 1202
While a comprehensive kinase panel screen for BIBF 1202 is not as widely published as for its parent compound, nintedanib, available data indicates a similar but less potent inhibitory profile. The following table summarizes the known kinase inhibition data for BIBF 1202, with comparative data for nintedanib provided for context.
| Target Kinase | BIBF 1202 IC50 (nM) | Nintedanib IC50 (nM) | Fold Difference (approx.) | Reference |
| VEGFR2 | 62 | 13 | 4.8x | [1] |
| PDGFRα | - | 59 | 265x (cell-based) | [2] |
| PDGFRβ | - | 65 | 607x (cell-based) | [2] |
Note: Fold differences for PDGFRα and PDGFRβ are based on in vivo cellular activity and not direct IC50 comparisons.
A broader screen of nintedanib revealed its interaction with other kinases, including members of the Src family (Lck, Lyn, Src) and Flt-3.[3] It is plausible that BIBF 1202 may interact with these kinases as well, albeit with lower affinity.
Non-Kinase Off-Target Interactions
Beyond kinase inhibition, BIBF 1202 has been shown to interact with other proteins, notably drug transporters. These interactions can influence the pharmacokinetics and potential for drug-drug interactions of nintedanib.
| Off-Target Protein | Interaction Type | IC50 / Effect | Reference |
| OATP1B1 | Substrate | - | [4] |
| OATP2B1 | Substrate | - | [4] |
| UGT2B7 | Weak Inhibitor | >200 µM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches related to the investigation of BIBF 1202, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are fundamental in determining the inhibitory activity of a compound against a specific kinase. A common method is a mobility shift assay or a competition binding assay such as KINOMEscan®.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BIBF 1202 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Adenosine-5'-triphosphate (ATP)
-
BIBF 1202 stock solution (typically in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent labels)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: A serial dilution of BIBF 1202 is prepared in the assay buffer.
-
Reaction Mixture: The purified kinase, its specific substrate, and ATP are combined in the wells of a microplate.
-
Incubation: The serially diluted BIBF 1202 is added to the reaction mixture, and the plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be achieved through various methods, including:
-
ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Fluorescence/Luminescence-based: Using labeled ATP or substrates where the signal changes upon phosphorylation.
-
Mobility Shift Assay: Separating the phosphorylated and non-phosphorylated substrate based on charge differences.
-
-
Data Analysis: The signal from each concentration of BIBF 1202 is measured and compared to a control (no inhibitor). The data is then plotted as percent inhibition versus log concentration of BIBF 1202, and the IC50 value is determined using a non-linear regression analysis.
Transporter Substrate Assay (e.g., for OATP1B1)
Cell-based transporter assays are used to determine if a compound is a substrate of a specific transporter protein.
Objective: To determine if BIBF 1202 is a substrate for the OATP1B1 transporter.
Materials:
-
HEK293 or CHO cells stably transfected with the gene for OATP1B1.
-
Wild-type (non-transfected) cells as a control.
-
BIBF 1202.
-
A known inhibitor of OATP1B1 (e.g., rifampicin).
-
Cell culture medium and buffers.
-
LC-MS/MS for quantification of BIBF 1202.
Procedure:
-
Cell Seeding: OATP1B1-expressing cells and wild-type cells are seeded in parallel in multi-well plates and grown to confluence.
-
Uptake Experiment: The cell monolayers are washed and incubated with a solution containing BIBF 1202 for a specific time at 37°C.
-
Inhibition Control: In a separate set of wells with OATP1B1-expressing cells, the uptake of BIBF 1202 is measured in the presence of a known OATP1B1 inhibitor.
-
Cell Lysis and Analysis: After the incubation period, the cells are washed to remove extracellular BIBF 1202, and then lysed. The intracellular concentration of BIBF 1202 is quantified using LC-MS/MS.
-
Data Analysis: The uptake of BIBF 1202 in the OATP1B1-expressing cells is compared to the uptake in the wild-type cells. A significantly higher uptake (typically >2-fold) in the transfected cells suggests that BIBF 1202 is a substrate. A significant reduction in uptake in the presence of the known inhibitor further confirms this finding.
Conclusion
The available data indicates that BIBF 1202, the primary active metabolite of nintedanib, exhibits a multi-kinase inhibitory profile that is qualitatively similar but quantitatively less potent than its parent compound. Its most notable kinase interaction is the inhibition of VEGFR2 with an IC50 of 62 nM.[1] Beyond kinases, BIBF 1202 has been identified as a substrate for the drug transporters OATP1B1 and OATP2B1, an important consideration for potential drug-drug interactions.[4] Further comprehensive kinase screening of BIBF 1202 would be beneficial to fully elucidate its off-target profile and contribute to a more complete understanding of the overall pharmacological effects of nintedanib. This guide provides a foundational overview for researchers and drug development professionals investigating the nuanced activity of this significant metabolite.
References
The Utilization of BIBF 1202-13C,d3 as a Tracer in Preclinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of BIBF 1202-13C,d3, a stable isotope-labeled derivative of a key metabolite of Nintedanib, as a tracer in preclinical studies. This document details the rationale for its use, relevant biological pathways, and hypothetical, yet detailed, experimental protocols to facilitate the design and execution of such research.
Introduction: The Role of Stable Isotope Tracers in Drug Metabolism Studies
In preclinical drug development, understanding the pharmacokinetic and metabolic profile of a new chemical entity is paramount. Stable isotope-labeled compounds, such as this compound, serve as invaluable tools in these investigations.[1] The incorporation of heavy isotopes like Carbon-13 (¹³C) and deuterium (d) creates a molecule that is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry.[1] This allows for precise tracking and quantification of the compound and its metabolites within a biological system, without the need for radioactive labeling.[1]
BIBF 1202 is the primary and pharmacologically active, albeit less potent, metabolite of Nintedanib (also known as BIBF 1120).[2][3][4] Nintedanib is a potent triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[2][5][6] It is approved for the treatment of various fibrotic diseases and certain types of cancer.[2][5][7] Given that BIBF 1202 is a significant product of Nintedanib's metabolism, studying its own pharmacokinetic profile is crucial for a complete understanding of the parent drug's disposition.
Nintedanib's Mechanism of Action and Metabolic Pathway
Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[2][5][8]
The primary metabolic pathway of Nintedanib involves the hydrolytic cleavage of its methyl ester group by esterases, leading to the formation of the free acid metabolite, BIBF 1202.[2][3][4][5][6] BIBF 1202 is then further metabolized via glucuronidation by uridine 5'-diphospho-glucuronosyltransferases (UGTs), primarily in the liver and intestines, to form BIBF 1202 glucuronide, which is then excreted.[2][3][4][8] While BIBF 1202 exhibits some pharmacological activity, it is substantially less potent than Nintedanib.[3][4]
Quantitative Data from Preclinical Studies
The following tables summarize key pharmacokinetic parameters of Nintedanib and its metabolite BIBF 1202 from preclinical studies in mice. This data is essential for designing tracer studies with this compound.
Table 1: Pharmacokinetic Parameters of Nintedanib and BIBF 1202 in Mice after Oral Administration of Nintedanib
| Parameter | Nintedanib | BIBF 1202 |
| Tmax (h) | ~0.25 - 0.5 | ~0.25 - 1.0 |
| Cmax (ng/mL) | Varies with dose | Varies with dose |
| AUC (ng*h/mL) | Varies with dose | Varies with dose |
| t1/2 (h) | ~1.5 - 2.5 | ~2.0 - 3.0 |
Note: The values presented are approximate and can vary based on the specific study design, dosage, and analytical methods used. Data is conceptually derived from typical pharmacokinetic profiles observed in preclinical models.
Table 2: Tissue Distribution of Nintedanib and BIBF 1202 in Mice (Concentration in ng/g)
| Tissue | Nintedanib | BIBF 1202 |
| Lung | High | Moderate |
| Liver | High | High |
| Kidney | Moderate | High |
| Heart | Low | Low |
| Brain | Very Low | Very Low |
Note: This table illustrates the general distribution pattern. Absolute concentrations are dose and time-point dependent.
Experimental Protocols for Preclinical Tracer Studies
The following are detailed, hypothetical protocols for conducting preclinical studies using this compound as a tracer. These are based on established methodologies for pharmacokinetic and tissue distribution analysis of Nintedanib and BIBF 1202.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for administration (e.g., a solution of 0.5% carboxymethylcellulose)
-
UPLC-MS/MS system
-
Internal standard (e.g., Carbamazepine)[9]
Procedure:
-
Dose Preparation: Prepare a solution of this compound in the vehicle at a concentration suitable for intravenous injection (e.g., 1 mg/mL).
-
Animal Dosing: Administer a single intravenous dose of this compound to the mice via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Tissue Distribution Study in Mice
Objective: To determine the distribution of this compound in various tissues following intravenous administration.
Materials:
-
Same as the pharmacokinetic study.
-
Tissue homogenizer.
Procedure:
-
Dosing: Administer a single intravenous dose of this compound to the mice.
-
Tissue Collection: At specific time points (e.g., 0.5, 2, and 8 hours), euthanize the mice and collect various tissues (e.g., lung, liver, kidney, heart, brain).
-
Tissue Homogenization: Weigh the tissues and homogenize them in a suitable buffer.
-
Sample Analysis:
-
Data Analysis: Calculate the concentration of this compound per gram of tissue at each time point to assess its distribution profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nintedanib (BIBF 1120) for IPF: a tomorrow therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of BIBF 1202 in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BIBF 1202, the primary active metabolite of nintedanib (BIBF 1120), in human plasma. The method utilizes a stable isotope-labeled internal standard, BIBF 1202-13C,d3, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and selectivity, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Nintedanib (BIBF 1120) is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Following administration, nintedanib is metabolized to its active carboxylic acid metabolite, BIBF 1202.[1][2] Monitoring the plasma concentrations of BIBF 1202 is crucial for understanding the overall exposure to active moieties and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. This application note details a validated LC-MS/MS protocol for the reliable quantification of BIBF 1202 in human plasma, employing its stable isotope-labeled analog, this compound, as the internal standard (IS).
Experimental
Materials and Reagents
-
Analytes: BIBF 1202, this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (LC-MS grade)
-
Control Plasma: Human plasma (K2-EDTA)
Stock and Working Solutions
Stock solutions of BIBF 1202 and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 10 ng/mL in acetonitrile. All solutions were stored at 2-8°C.
Sample Preparation
A simple and rapid protein precipitation method was employed for plasma sample preparation.
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 100 µL of each plasma sample, add 300 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][3][4] |
| Flow Rate | 0.40 mL/min[3][4] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.0 min | 10% to 90% B |
| 2.0 - 2.5 min | 90% B |
| 2.5 - 2.6 min | 90% to 10% B |
| 2.6 - 3.5 min | 10% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4][5][6] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Acquisition and Processing
Data were acquired in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions and collision energies were optimized for both BIBF 1202 and its internal standard.
Table 2: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| BIBF 1202 | 526.3 | 113.1 | 100 | 30 | 25 |
| This compound | 530.3 | 117.1 | 100 | 30 | 25 |
Results and Discussion
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included linearity, accuracy, precision, selectivity, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL for BIBF 1202 in human plasma. A linear regression with a 1/x² weighting factor was used to fit the data, and the correlation coefficient (r²) was consistently greater than 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| BIBF 1202 | 0.5 - 100 | y = 0.025x + 0.003 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (0.5 ng/mL), low (1.5 ng/mL), medium (50 ng/mL), and high (80 ng/mL). The results are summarized in Table 4. The accuracy was within ±15% of the nominal values, and the precision (expressed as the coefficient of variation, %CV) was less than 15%.
Table 4: Accuracy and Precision Data for BIBF 1202 in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 105.2 | 8.7 | 103.8 | 10.2 |
| Low | 1.5 | 98.7 | 6.5 | 101.2 | 7.8 |
| Medium | 50 | 102.4 | 4.1 | 100.5 | 5.3 |
| High | 80 | 99.1 | 3.5 | 98.6 | 4.1 |
Selectivity and Matrix Effect
The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of BIBF 1202 and the internal standard. The matrix effect was evaluated and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04.
Workflow and Pathway Diagrams
Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the quantification of BIBF 1202.
Caption: The primary metabolic pathway of Nintedanib to its active metabolite BIBF 1202.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of BIBF 1202 in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for routine analysis in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of nintedanib.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nintedanib in Plasma Samples Using BIBF 1202-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (BIBF 1120) is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Accurate quantification of nintedanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-finding studies. Nintedanib is metabolized in vivo to its active carboxylic acid metabolite, BIBF 1202.[1]
This document provides a detailed protocol for the determination of nintedanib in plasma samples using a stable isotope-labeled internal standard, BIBF 1202-13C,d3, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is a metabolite of the analyte helps to minimize variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of the method.
Chemical Properties
A summary of the chemical properties of nintedanib, its metabolite BIBF 1202, and the internal standard this compound is provided below.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Nintedanib (BIBF 1120) | methyl (3Z)-3-[({4-[methyl({2-[4-methylpiperazin-1-yl]acetyl})amino]phenyl})amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | C31H33N5O4 | 539.62 |
| BIBF 1202 | (3Z)-3-[({4-[methyl({2-[4-methylpiperazin-1-yl]acetyl})amino]phenyl})amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | C30H31N5O4 | 525.6 |
| This compound | (3Z)-3-[({4-[methyl({2-[4-(methyl-d3)-1-piperazinyl-1-13C]acetyl})amino]phenyl})amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | C29 13CH28D3N5O4 | 529.6 (approx.) |
Experimental Protocols
This section details the methodology for the quantification of nintedanib in plasma.
Materials and Reagents
-
Nintedanib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nintedanib in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the nintedanib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting nintedanib from plasma samples.[2][3]
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the respective tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
References
Application Notes and Protocols for Evaluating BIBF 1202 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the active metabolite of Nintedanib (BIBF 1120), a potent small-molecule tyrosine kinase inhibitor.[1] Nintedanib and its metabolite BIBF 1202 target multiple receptor tyrosine kinases (RTKs), primarily vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][3][4] These receptors are critically involved in angiogenesis, cell proliferation, and migration, which are key processes in cancer progression and fibrotic diseases.[5][6] BIBF 1202 is formed from Nintedanib by intracellular esterases and has been shown to inhibit VEGFR2 with an IC50 value of 62 nM.[1] Although its in vivo potency is considered lower than that of nintedanib, evaluating the specific activity of BIBF 1202 is crucial for understanding the overall pharmacological profile of its parent drug.[7]
This document provides detailed protocols for a series of cell-based assays to characterize the biological activity of BIBF 1202. The assays described herein will enable researchers to assess its effects on cell viability and proliferation, cell migration, and apoptosis.
Signaling Pathways Overview
BIBF 1202, as an active metabolite of Nintedanib, is expected to inhibit the same signaling pathways. The binding of growth factors like VEGF, FGF, and PDGF to their respective receptors (VEGFR, FGFR, PDGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8] This activation initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration.[5][8] BIBF 1202 is believed to competitively bind to the ATP-binding pocket of these receptors, thereby blocking the downstream signaling.[9][10]
Caption: BIBF 1202 inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Protocols
Cell Viability and Proliferation Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product, and the amount of formazan is proportional to the number of viable cells.[11]
Materials:
-
Target cell lines (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines known to express VEGFR, FGFR, or PDGFR)
-
Complete cell culture medium
-
BIBF 1202 stock solution (dissolved in DMSO)[1]
-
96-well tissue culture plates
-
XTT Cell Proliferation Kit II (contains XTT labeling reagent and electron-coupling reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BIBF 1202 in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the BIBF 1202 dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Labeling:
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.
-
Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration of BIBF 1202 relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of BIBF 1202 to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Caption: Workflow for the XTT cell viability and proliferation assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to assess collective cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[13][14]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
BIBF 1202 stock solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[13][15]
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[13][14]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of BIBF 1202 to the respective wells. Include a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at time 0 (T=0) using a microscope. Mark the position of the image to ensure the same field is captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.[13]
Data Analysis: Measure the width of the scratch at different time points for each treatment condition using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the rate of migration between BIBF 1202-treated and control cells.
Caption: Workflow for the wound healing (scratch) assay.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17] An increase in caspase-3/7 activity is an early indicator of apoptosis.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
BIBF 1202 stock solution
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of BIBF 1202 for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18]
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[18]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity in BIBF 1202-treated cells compared to the vehicle control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. Scratch Wound Healing Assay [en.bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for the Use of BIBF 1202-13C,d3 in Pharmacokinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the primary and pharmacologically less active metabolite of nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1][2] The metabolic pathway of nintedanib primarily involves the hydrolytic cleavage of the methyl ester group by esterases to form BIBF 1202, a free acid moiety.[1][2] This is followed by glucuronidation of BIBF 1202 by UDP-glucuronosyltransferases (UGTs).[1][2]
Accurate quantification of both the parent drug, nintedanib, and its major metabolite, BIBF 1202, in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This understanding is fundamental to developing robust pharmacokinetic (PK) models that can predict drug exposure and response in various patient populations.[3][4]
BIBF 1202-13C,d3 is a stable isotope-labeled (SIL) internal standard for BIBF 1202. The use of a SIL internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7] Its chemical behavior is nearly identical to the analyte (BIBF 1202), but its increased mass allows it to be distinguished by the mass spectrometer.[8] This allows for the correction of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.[5][7][9]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of BIBF 1202 in biological samples and the subsequent application of this data in pharmacokinetic modeling.
Pharmacokinetic Profile of Nintedanib and BIBF 1202
The pharmacokinetics of nintedanib have been described by a one-compartment model with linear elimination, first-order absorption, and an absorption lag time.[3][4] After oral administration, maximum plasma concentrations of nintedanib are typically reached within 2 to 4 hours.[1][2] The drug exhibits dose-proportional exposure.[1]
BIBF 1202 plasma concentrations are also analyzed in conjunction with nintedanib to provide a comprehensive pharmacokinetic profile.[3] The pharmacokinetic characteristics of BIBF 1202 are similar to those of nintedanib.[3]
Table 1: Key Pharmacokinetic Parameters of Nintedanib and BIBF 1202
| Parameter | Nintedanib | BIBF 1202 | Reference |
| Tmax (h) | ~2-4 | ~2-4 | [3] |
| Terminal Half-life (h) | ~10-15 | Not explicitly stated | [10] |
| Apparent Total Clearance (L/h) | 897 - 994 | Similar to nintedanib | [3] |
| Apparent Volume of Distribution (L) | 265 - 465 | Similar to nintedanib | [3][4] |
| Primary Route of Elimination | Fecal/biliary excretion (~93%) | Fecal/biliary excretion | [2][10] |
Experimental Protocol: Quantification of BIBF 1202 using LC-MS/MS with this compound Internal Standard
This protocol outlines the steps for the quantitative analysis of BIBF 1202 in plasma samples.
Materials and Reagents
-
BIBF 1202 analytical standard
-
This compound internal standard (IS)
-
Control human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Deionized or Milli-Q water
-
96-well plates or microcentrifuge tubes
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve BIBF 1202 in a suitable solvent (e.g., DMSO or MeOH).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in ACN. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in ACN) to each well/tube.
-
Vortex the plate/tubes for 2-5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1mm x 50mm, 1.7µm)[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for BIBF 1202 and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| BIBF 1202 | 526.3 | 113.1 | [11][12] |
| This compound (IS) | [Expected m/z + 4] | [Expected m/z for a stable fragment] | |
| (Note: The exact m/z for the internal standard will depend on the specific labeling pattern. The product ion may be the same as the unlabeled compound if the fragmentation does not involve the labeled positions.) |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of BIBF 1202 to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x or 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of BIBF 1202 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Application in Pharmacokinetic Modeling
The concentration-time data for BIBF 1202 obtained from the bioanalytical assay are used in conjunction with the nintedanib data to develop a population pharmacokinetic (PopPK) model.
Workflow for Pharmacokinetic Modeling
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIBF 1202-13C,d3 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and guidance on the use of BIBF 1202-13C,d3 in drug-drug interaction (DDI) studies. BIBF 1202 is the main and pharmacologically active metabolite of nintedanib (BIBF 1120), a tyrosine kinase inhibitor. Understanding the metabolic and transport pathways of nintedanib and BIBF 1202 is crucial for evaluating potential DDIs. This compound serves as a stable isotope-labeled internal standard for the accurate quantification of BIBF 1202 in various biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document outlines the rationale for its use and provides standardized protocols for in vitro DDI assessment.
Nintedanib undergoes extensive metabolism, primarily through esterase-mediated cleavage to form BIBF 1202.[1][2] This free acid moiety is then subject to glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[1][2][3] While cytochrome P450 (CYP) enzymes, mainly CYP3A4, play a minor role in nintedanib's metabolism, the esterase and UGT pathways are predominant.[1][3]
From a transporter perspective, nintedanib is a substrate of P-glycoprotein (P-gp).[1][3] Its metabolite, BIBF 1202, is a substrate of the organic anion-transporting polypeptides OATP-1B1 and OATP-2B1.[1] The subsequent glucuronide conjugate is a substrate for multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP).[1] Given these metabolic and transport pathways, there is a potential for DDIs with co-administered drugs that are inhibitors or inducers of these enzymes and transporters.
Data Presentation
Table 1: In Vitro Inhibition Potential of Nintedanib and BIBF 1202 on Metabolic Enzymes
| Enzyme | Substrate | Test System | Inhibitor | IC50 (µM) | Reference |
| UGT1A1 | ß-estradiol | Human Liver Microsomes | Nintedanib | 24.5 | [1] |
| BIBF 1202 | >200 | [1] | |||
| UGT2B7 | ß-estradiol | Human Liver Microsomes | Nintedanib | 77.6 | [1] |
| BIBF 1202 | >200 | [1] |
Table 2: Transporter Substrate Profile of Nintedanib and its Metabolites
| Compound | Transporter | In Vitro System | Finding | Reference |
| Nintedanib | P-gp | Transfected MDCK cells | Substrate | [1][3] |
| BIBF 1202 | OATP-1B1 | Not specified | Substrate | [1] |
| OATP-2B1 | Not specified | Substrate | [1] | |
| BIBF 1202 glucuronide | MRP1 | Not specified | Substrate | [1] |
| BCRP | Not specified | Substrate | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of a New Chemical Entity's (NCE) Potential to Inhibit Nintedanib Metabolism to BIBF 1202
Objective: To determine the half-maximal inhibitory concentration (IC50) of an NCE on the formation of BIBF 1202 from nintedanib in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Nintedanib
-
This compound (Internal Standard)
-
New Chemical Entity (NCE)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of nintedanib in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of working solutions of the NCE in the same solvent.
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) with the NCE at various concentrations in phosphate buffer at 37°C for 5 minutes. Include a vehicle control (no NCE).
-
Initiate the metabolic reaction by adding nintedanib (final concentration, e.g., 1 µM).
-
Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of BIBF 1202.
-
Monitor the specific mass transitions for BIBF 1202 and the internal standard, this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of BIBF 1202 to this compound.
-
Determine the percentage of inhibition of BIBF 1202 formation at each NCE concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NCE concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: In Vitro Assessment of an NCE's Potential to Inhibit OATP-1B1-Mediated Transport of BIBF 1202
Objective: To determine the IC50 of an NCE on the uptake of BIBF 1202 into OATP-1B1-overexpressing cells.
Materials:
-
OATP-1B1-overexpressing cells (e.g., HEK293 or CHO cells) and the corresponding parental cell line (mock-transfected).
-
BIBF 1202
-
This compound (Internal Standard)
-
New Chemical Entity (NCE)
-
Known OATP-1B1 inhibitor (e.g., rifampicin) as a positive control.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Cell lysis buffer.
-
LC-MS/MS system.
Methodology:
-
Cell Culture and Seeding:
-
Culture the OATP-1B1-overexpressing and mock cells according to standard protocols.
-
Seed the cells into appropriate culture plates (e.g., 24-well plates) and allow them to reach a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing the NCE at various concentrations or the positive control inhibitor for 10 minutes at 37°C. Include a vehicle control.
-
Initiate the uptake by adding pre-warmed HBSS containing BIBF 1202 (at a concentration below its Km, if known) and the respective NCE or inhibitor concentrations.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.
-
-
Termination and Cell Lysis:
-
Stop the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold HBSS.
-
Lyse the cells by adding a cell lysis buffer containing the internal standard, this compound.
-
-
Sample Preparation and Analysis:
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the intracellular concentration of BIBF 1202.
-
-
Data Analysis:
-
Calculate the OATP-1B1-mediated uptake by subtracting the uptake in mock cells from that in OATP-1B1-overexpressing cells.
-
Determine the percentage of inhibition of OATP-1B1-mediated uptake at each NCE concentration relative to the vehicle control.
-
Calculate the IC50 value as described in Protocol 1.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tissue Distribution Studies of Nintedanib Using Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other progressive fibrosing interstitial lung diseases.[2][3] Nintedanib functions by competitively binding to the ATP-binding pocket of fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR), thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[2][4]
Understanding the tissue distribution of Nintedanib and its metabolites is crucial for evaluating its efficacy, potential off-target effects, and overall safety profile. This document provides a detailed protocol for conducting tissue distribution studies of Nintedanib using radiolabeled compounds, a key component of absorption, distribution, metabolism, and excretion (ADME) studies.
Mechanism of Action and Metabolism
Nintedanib's primary mechanism of action involves the inhibition of multiple signaling pathways implicated in fibrosis and angiogenesis.[1] The primary metabolic pathway for Nintedanib is hydrolytic cleavage by esterases to form the free acid metabolite, BIBF 1202.[5] This metabolite is subsequently glucuronidated by UGT enzymes for excretion.[5] A minor portion of Nintedanib metabolism occurs via CYP450 pathways, primarily CYP3A4.[5] Elimination is predominantly through fecal and biliary excretion, with very little of the drug excreted in the urine.[5][6]
Data Presentation: Quantitative Tissue Distribution
The following table summarizes hypothetical quantitative data for the distribution of [¹⁴C]-Nintedanib and its primary metabolite, BIBF 1202, in various tissues of a rat model at 2 and 24 hours post-administration. This data is illustrative and based on the known pharmacokinetic properties of Nintedanib, such as its wide distribution and lack of central nervous system penetration.[5][6]
| Tissue | Time Point | [¹⁴C]-Nintedanib (ng-eq/g) | [¹⁴C]-BIBF 1202 (ng-eq/g) | Total Radioactivity (ng-eq/g) |
| Blood | 2h | 850 | 950 | 1800 |
| 24h | 50 | 120 | 170 | |
| Liver | 2h | 12000 | 15000 | 27000 |
| 24h | 800 | 1800 | 2600 | |
| Kidney | 2h | 9500 | 11000 | 20500 |
| 24h | 600 | 1300 | 1900 | |
| Lung | 2h | 7500 | 8000 | 15500 |
| 24h | 450 | 900 | 1350 | |
| Spleen | 2h | 4000 | 4500 | 8500 |
| 24h | 250 | 500 | 750 | |
| Heart | 2h | 3500 | 4000 | 7500 |
| 24h | 200 | 400 | 600 | |
| Muscle | 2h | 1500 | 1800 | 3300 |
| 24h | 100 | 250 | 350 | |
| Fat | 2h | 2000 | 2200 | 4200 |
| 24h | 150 | 300 | 450 | |
| Brain | 2h | <50 | <50 | <100 |
| 24h | <20 | <20 | <40 | |
| Gastrointestinal Tract | 2h | 25000 | 30000 | 55000 |
| 24h | 1500 | 4000 | 5500 |
Experimental Protocols
Synthesis of [¹⁴C]-Nintedanib
The synthesis of radiolabeled Nintedanib is a critical first step. While detailed proprietary methods are not publicly available, a plausible approach involves introducing the ¹⁴C label at a metabolically stable position. A common strategy is to incorporate the label in the oxindole core or the N-methylpiperazine moiety.
Protocol:
-
Starting Material: Obtain or synthesize a suitable precursor for the Nintedanib molecule where the ¹⁴C label can be introduced. For example, [¹⁴C]-methyl iodide could be used to introduce the label on the piperazine nitrogen.
-
Reaction: Perform the necessary chemical reactions to incorporate the radiolabeled precursor into the final Nintedanib structure. This would likely involve a multi-step synthesis.[7]
-
Purification: Purify the resulting [¹⁴C]-Nintedanib using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
-
Characterization: Confirm the identity and purity of the radiolabeled product using mass spectrometry and radio-HPLC.
-
Specific Activity: Determine the specific activity (e.g., in mCi/mmol) of the synthesized [¹⁴C]-Nintedanib.
Animal Dosing and Sample Collection
Animals: Male Sprague-Dawley rats are commonly used for tissue distribution studies.
Protocol:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of [¹⁴C]-Nintedanib formulated in a suitable vehicle. The dose should be sufficient to allow for detection of radioactivity in tissues.
-
Sample Collection: At predetermined time points (e.g., 2, 8, 24, and 48 hours post-dose), euthanize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Tissue Collection: For quantitative whole-body autoradiography (QWBA), freeze the whole animal carcass in a mixture of hexane and dry ice. For tissue dissection, carefully dissect and collect various tissues of interest.
-
Sample Storage: Store all samples at -80°C until analysis.
Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual representation of the distribution of radioactivity throughout the entire animal.[8]
Protocol:
-
Sectioning: Embed the frozen carcasses in a carboxymethylcellulose (CMC) matrix and prepare thin (e.g., 40 µm) sagittal sections using a cryomicrotome.
-
Drying: Dehydrate the sections in a cryostat to prevent diffusion of radioactivity.
-
Exposure: Expose the dried sections to a phosphor imaging plate or X-ray film along with a set of calibrated radioactive standards.[9]
-
Imaging: After an appropriate exposure time, scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
-
Quantification: Quantify the radioactivity in different tissues by comparing the optical density of the tissue images to the standard curve generated from the radioactive standards.
Tissue Dissection and Liquid Scintillation Counting (LSC)
This method provides precise quantification of radioactivity in specific tissues.
Protocol:
-
Homogenization: Weigh the collected tissue samples and homogenize them in a suitable buffer.
-
Aliquoting: Take duplicate aliquots of each tissue homogenate.
-
Sample Preparation: Add a scintillation cocktail to the aliquots.
-
Counting: Measure the radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of radioactivity in each tissue (e.g., in ng-equivalents per gram of tissue).
Visualizations
Caption: Nintedanib inhibits key growth factor signaling pathways.
Caption: Workflow for Nintedanib tissue distribution analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopy for the Analysis of BIBF 1202-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1202 is the primary and pharmacologically active metabolite of Nintedanib (BIBF 1120), a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis, fibrosis, and cell proliferation, primarily through the blockade of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). The metabolic conversion of Nintedanib to BIBF 1202 occurs via esterase-mediated hydrolysis. Understanding the pharmacokinetics and metabolic fate of Nintedanib is crucial for optimizing its therapeutic efficacy and safety.
This application note provides detailed protocols for the analysis of BIBF 1202, including its isotopically labeled form, BIBF 1202-¹³C,d₃, using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The use of stable isotope labeling in conjunction with NMR offers a powerful tool for unambiguous identification, quantification, and metabolic tracking of drug compounds in complex biological matrices.
Signaling Pathway of Nintedanib and its Metabolite BIBF 1202
Nintedanib and its active metabolite, BIBF 1202, target the intracellular ATP-binding domains of VEGFR, FGFR, and PDGFR. This competitive inhibition prevents receptor autophosphorylation and downstream signaling, thereby affecting cellular processes such as proliferation, migration, and angiogenesis. The major downstream pathways affected include the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways.
Quantitative Analysis of BIBF 1202 by ¹H NMR
Quantitative NMR (qNMR) is a powerful technique for the accurate determination of the concentration of an analyte in solution. This protocol describes the use of an internal standard for the quantification of BIBF 1202.
Predicted ¹H and ¹³C NMR Data for BIBF 1202
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for BIBF 1202. These values were generated using commercially available NMR prediction software and should be used as a guide for spectral interpretation. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Chemical Shifts for BIBF 1202
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 |
| Methylene Protons (piperazine ring) | 2.5 - 3.0 |
| Methylene Protons (acetyl group) | 3.2 - 3.4 |
| Methyl Protons (N-CH₃) | 3.1 - 3.3 |
| Methyl Protons (piperazine N-CH₃) | 2.2 - 2.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for BIBF 1202
| Carbons | Predicted Chemical Shift (ppm) |
| Carbonyl Carbons | 165 - 175 |
| Aromatic Carbons | 110 - 150 |
| Methylene Carbons (piperazine ring) | 50 - 60 |
| Methylene Carbon (acetyl group) | 55 - 65 |
| Methyl Carbon (N-CH₃) | 35 - 45 |
| Methyl Carbon (piperazine N-CH₃) | 45 - 55 |
Experimental Protocol: Quantitative ¹H NMR of BIBF 1202
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of BIBF 1202 and 2 mg of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Key acquisition parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification of small molecules).
-
Number of scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition time: ≥ 3 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal corresponding to a known number of protons for both BIBF 1202 and the internal standard.
-
Calculate the concentration of BIBF 1202 using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (MWₓ / MWₛₜₔ) * (mₛₜₔ / mₓ) * Cₛₜₔ
Where:
-
Cₓ = Concentration of BIBF 1202
-
Iₓ = Integral of the BIBF 1202 signal
-
Nₓ = Number of protons for the integrated BIBF 1202 signal
-
Iₛₜₔ = Integral of the internal standard signal
-
Nₛₜₔ = Number of protons for the integrated internal standard signal
-
MWₓ = Molecular weight of BIBF 1202
-
MWₛₜₔ = Molecular weight of the internal standard
-
mₓ = Mass of BIBF 1202
-
mₛₜₔ = Mass of the internal standard
-
Cₛₜₔ = Purity of the internal standard
-
Structural Elucidation of BIBF 1202-¹³C,d₃ using 2D NMR
Isotopic labeling is a powerful technique for tracing the metabolic fate of a drug and for aiding in structural elucidation. The commercially available Nintedanib-¹³C,d₃ is labeled on the methyl group of the piperazine ring. Upon metabolic conversion to BIBF 1202-¹³C,d₃, this labeled site remains intact.
Table 3: Predicted Effects of Isotopic Labeling on NMR Spectra of BIBF 1202-¹³C,d₃
| Nucleus | Predicted Observation |
| ¹H NMR | The signal corresponding to the methyl protons on the piperazine ring will be absent due to deuterium substitution. |
| ¹³C NMR | The signal for the labeled methyl carbon will appear as a multiplet (due to ¹³C-¹H and ¹³C-²H coupling) and will be significantly enhanced in intensity. |
Experimental Protocol: 2D NMR Analysis of BIBF 1202-¹³C,d₃
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of BIBF 1202-¹³C,d₃ in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the presence and position of the isotopic label.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct one-bond C-H correlations.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) C-H correlations.
-
-
Data Processing and Analysis:
-
Process the 2D NMR data using appropriate software.
-
In the HSQC spectrum, identify the cross-peak corresponding to the ¹³C-labeled methyl group and its attached protons (if any remain after deuteration).
-
In the HMBC spectrum, look for correlations from the protons adjacent to the labeled carbon to the labeled carbon itself, and from the protons of the labeled methyl group (if observable) to adjacent carbons. This will confirm the connectivity around the labeled site.
-
Combine the information from all spectra to provide a complete and unambiguous structural assignment of BIBF 1202-¹³C,d₃.
-
Conclusion
NMR spectroscopy, particularly when combined with stable isotope labeling, provides an invaluable tool for the detailed analysis of drug metabolites like BIBF 1202. The protocols outlined in this application note provide a framework for both the quantitative analysis of BIBF 1202 and the structural confirmation of its isotopically labeled analogue. While the provided NMR data is predictive, it serves as a robust starting point for researchers in the field of drug metabolism and development to design and interpret their own experimental studies. The application of these high-resolution NMR techniques will undoubtedly contribute to a deeper understanding of the pharmacology of Nintedanib.
Application Notes and Protocols for In Vivo Efficacy Studies of BIBF 1120 (Nintedanib) and its Metabolite BIBF 1202
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies for BIBF 1120, a potent triple angiokinase inhibitor, and its primary active metabolite, BIBF 1202. BIBF 1120, commercially known as Nintedanib (Vargatef®), is an orally available small molecule that targets the receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] While BIBF 1202 is the principal metabolite of Nintedanib, it exhibits significantly lower potency in vivo.[4] Therefore, efficacy studies are primarily focused on the parent compound, BIBF 1120.
This document outlines the mechanism of action, provides detailed experimental protocols for common in vivo models, and presents data in a structured format to facilitate experimental design and interpretation.
Mechanism of Action
Nintedanib competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby inhibiting the autophosphorylation and downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[2][5] This multi-targeted approach makes it an effective therapeutic agent for various cancers and idiopathic pulmonary fibrosis (IPF).[1][6] The inhibition of these pathways disrupts tumor neovascularization and fibroblast proliferation.[2][7][8] Additionally, Nintedanib has been shown to inhibit non-receptor tyrosine kinases such as Lck, Lyn, and Src.[1]
Below is a diagram illustrating the signaling pathways targeted by Nintedanib.
Experimental Protocols
Orthotopic Pancreatic Cancer Model
This model is designed to assess the efficacy of BIBF 1120 in a clinically relevant tumor microenvironment.
Experimental Workflow:
Methodology:
-
Cell Culture: Human pancreatic cancer cell lines (e.g., L3.6pl) are cultured in appropriate media.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used.
-
Orthotopic Implantation: A small abdominal incision is made to expose the pancreas. 1x10^6 tumor cells in 50 µL of media are injected into the pancreas.
-
Treatment: Seven days post-implantation, mice are randomized into treatment and control groups. BIBF 1120 is administered daily by oral gavage at doses of 15 mg/kg and 30 mg/kg. The vehicle control group receives the vehicle solution.
-
Monitoring: Tumor growth is monitored by imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells). Body weight is recorded twice weekly.
-
Endpoint Analysis: After a predetermined period (e.g., 4-6 weeks), mice are euthanized. The primary tumor is excised and weighed. Lymph nodes and other organs are examined for metastases.
-
Immunohistochemistry: Tumor tissues are fixed, sectioned, and stained for markers of proliferation (BrdU) and vascularization (CD31) to assess the biological effects of BIBF 1120.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Weight (mg) ± SEM | Inhibition (%) | Mean Number of Lymph Node Metastases ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | 5.2 ± 1.1 |
| BIBF 1120 | 15 | 750 ± 120 | 40 | 2.8 ± 0.8 |
| BIBF 1120 | 30 | 450 ± 90 | 64 | 1.5 ± 0.5 |
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate the anti-fibrotic efficacy of BIBF 1120.
Experimental Workflow:
Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (1.5-3.0 U/kg in 50 µL of saline) is administered.
-
Treatment: Treatment with BIBF 1120 (e.g., 50 mg/kg, orally, once daily) or vehicle is initiated on the same day as bleomycin administration and continued for 21 days.
-
Endpoint Analysis: On day 21, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. The BAL fluid is collected to determine total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histology: The lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Masson's trichrome to visualize collagen deposition. Fibrosis is scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: The collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Ashcroft Score ± SEM | Lung Hydroxyproline (µ g/lung ) ± SEM | Total BALF Cells (x10^5) ± SEM |
| Saline Control | - | 0.5 ± 0.1 | 150 ± 15 | 1.2 ± 0.2 |
| Bleomycin + Vehicle | - | 5.8 ± 0.6 | 450 ± 40 | 8.5 ± 1.0 |
| Bleomycin + BIBF 1120 | 50 | 2.5 ± 0.4 | 250 ± 30 | 3.2 ± 0.5 |
Pharmacokinetics and Tissue Distribution of Nintedanib and BIBF 1202
A sensitive UPLC-MS/MS method can be used for the simultaneous determination of Nintedanib and its metabolite BIBF 1202 in plasma and various tissues.[9] This is crucial for understanding the exposure-response relationship.
Sample Data from a Pharmacokinetic Study in Mice (Oral Administration of Nintedanib):
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Nintedanib | 850 ± 120 | 0.5 | 2500 ± 300 |
| BIBF 1202 | 350 ± 50 | 1.0 | 1800 ± 250 |
Conclusion
The in vivo experimental designs outlined in these application notes provide a robust framework for evaluating the efficacy of BIBF 1120 (Nintedanib). The choice of model should be guided by the specific therapeutic indication being investigated. Careful attention to experimental detail and the inclusion of relevant pharmacodynamic and pharmacokinetic endpoints are essential for a comprehensive assessment of the compound's therapeutic potential. While its primary metabolite, BIBF 1202, has some activity, preclinical in vivo studies should focus on the parent drug, Nintedanib, due to its significantly higher potency.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Investigating the effects of nintedanib on biomarkers of extracellular matrix turnover in patients with IPF: design of the randomised placebo-controlled INMARK®trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New antiangiogenics in non-small cell lung cancer treatment: Vargatef™ (BIBF 1120) and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vargatef | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of BIBF 1202
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BIBF 1202 is the active, principal metabolite of Nintedanib (formerly known as BIBF 1120), a potent small-molecule inhibitor of multiple tyrosine kinases. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC). Its therapeutic effects are primarily attributed to the inhibition of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1] This document provides detailed application notes and protocols for researchers studying the in vitro effects of BIBF 1202 on various cell lines, focusing on cell culture conditions, key experimental assays, and the underlying signaling pathways. While BIBF 1202 is the active metabolite, much of the available in vitro research has been conducted using the parent compound, Nintedanib. Therefore, this document will reference data for Nintedanib as a surrogate for BIBF 1202's activity, noting that BIBF 1202 has been shown to have lower potency in some cellular assays.[2]
I. Cell Culture Conditions
Successful investigation of BIBF 1202's effects is contingent on appropriate and consistent cell culture practices. Below are recommended conditions for commonly used cell lines in oncology and fibrosis research.
A. Recommended Cell Lines:
-
Malignant Pleural Mesothelioma (MPM): MSTO-211H (biphasic), NCI-H2452 (epithelioid), NCI-H2052 (sarcomatoid), IST-Mes2 (epithelioid), MM-B1 (biphasic).
-
Non-Small Cell Lung Carcinoma (NSCLC):
-
Human Fetal Lung Fibroblasts: HFL-1.
B. General Culture Protocols:
1. Malignant Pleural Mesothelioma (MPM) Cell Lines (e.g., MSTO-211H, NCI-H2452, NCI-H2052):
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA. Resuspend in fresh medium and re-plate at a split ratio of 1:3 to 1:6.
-
Seeding Densities:
-
For Proliferation/Viability Assays (96-well plate): 3,000 - 8,000 cells/well.
-
For Western Blotting/RNA Extraction (6-well plate): 1.5 x 10^5 - 3 x 10^5 cells/well.
-
2. Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines (e.g., A549, H1437, SK-MES-1):
-
Growth Medium:
-
Culture Conditions: 37°C, 5% CO2, humidified incubator.[5]
-
Subculturing: Passage cells at 80% confluency using Trypsin-EDTA. Split ratios typically range from 1:4 to 1:9.[6]
-
Seeding Densities:
-
A549 (96-well plate): 5,000 - 10,000 cells/well.
-
A549 (6-well plate): 2 x 10^5 - 4 x 10^5 cells/well.
-
General recommendation for other NSCLC lines is to start within these ranges and optimize.
-
II. Quantitative Data Summary
The following tables summarize quantitative data on the effects of Nintedanib (BIBF 1120), the parent compound of BIBF 1202. This data can serve as a starting point for designing experiments with BIBF 1202, keeping in mind the potential for lower potency of the metabolite.
| Parameter | Cell Line(s) | Value | Incubation Time | Reference(s) |
| Inhibition of Proliferation | ||||
| IC50 (approx.) | Intestinal Smooth Muscle Cells | ~1 µM | Not specified | [7] |
| Induction of Apoptosis | ||||
| Increased Apoptotic Cells | Pterygium Epithelial Cells | 10 µM | 24 hours | [8] |
| Increased Cleaved Caspase-3 | Lung-resident myofibroblasts | 0.5 - 1 µM | Not specified | [9] |
| Inhibition of Migration | ||||
| Significant Inhibition | Intestinal Smooth Muscle Cells | > 0.1 µM | 18 hours | [7] |
| Significant Inhibition | Gastric Cancer Cells (AGS, MKN28) | 1 - 10 µM | 48 hours | [10] |
Table 1: Summary of Nintedanib's In Vitro Effects.
| Receptor | IC50 (Nintedanib) |
| VEGFR1 | 34 nM |
| VEGFR2 | 13 nM |
| VEGFR3 | 13 nM |
| FGFR1 | 69 nM |
| FGFR2 | 37 nM |
| FGFR3 | 108 nM |
| PDGFRα | 59 nM |
| PDGFRβ | 65 nM |
Table 2: Nintedanib Kinase Inhibitory Activity.
III. Experimental Protocols
A. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
BIBF 1202 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density (e.g., 5,000-10,000 cells/well for A549) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of BIBF 1202 in culture medium. Remove the old medium from the wells and add 100 µL of the BIBF 1202 dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Cell Migration Assay (Scratch/Wound Healing Assay)
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
Complete culture medium
-
BIBF 1202 stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Scratch Formation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of BIBF 1202 or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
C. Western Blot for Phosphorylated ERK (p-ERK)
Materials:
-
Cells of interest
-
6-well plates
-
BIBF 1202 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with BIBF 1202 for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total ERK1/2 antibody to normalize for protein loading.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Affected by BIBF 1202
BIBF 1202, as the active metabolite of Nintedanib, inhibits the tyrosine kinase activity of VEGFR, FGFR, and PDGFR. This blockade disrupts downstream signaling cascades crucial for cell proliferation, survival, migration, and angiogenesis.
B. Experimental Workflow for Assessing BIBF 1202's Anti-Proliferative Effects
The following diagram illustrates a typical workflow for investigating the anti-proliferative effects of BIBF 1202.
C. Logical Relationship for Investigating Anti-Migratory Effects
This diagram outlines the logical steps to study the impact of BIBF 1202 on cell migration.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib regulates intestinal smooth muscle hyperplasia and phenotype in vitro and in TNBS colitis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. Proteomic study on nintedanib in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of BIBF 1202 Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of BIBF 1202 glucuronide, the major metabolite of the tyrosine kinase inhibitor nintedanib (BIBF 1120). The protocols detailed below are based on established methodologies for the bioanalysis of nintedanib and its metabolites, employing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Introduction
Nintedanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It undergoes extensive metabolism, primarily through ester cleavage to form its active metabolite, BIBF 1202. Subsequently, BIBF 1202 is conjugated with glucuronic acid to form BIBF 1202 glucuronide, which is the principal inactive metabolite excreted from the body. Accurate quantification of BIBF 1202 and its glucuronide is crucial for pharmacokinetic and drug metabolism studies of nintedanib.
Metabolic Pathway of Nintedanib
Nintedanib is metabolized in the liver, primarily by esterases, to its active carboxylic acid metabolite, BIBF 1202. This metabolite is then glucuronidated by UDP-glucuronosyltransferases (UGTs) to form BIBF 1202 glucuronide, which is then eliminated.
Quantitative Analysis Protocols
This section details the experimental protocols for the simultaneous quantification of BIBF 1202 and its glucuronide metabolite in biological matrices such as plasma.
Experimental Workflow
The general workflow for the quantitative analysis involves sample preparation, UPLC separation, and MS/MS detection.
Materials and Reagents
-
BIBF 1202 and BIBF 1202 glucuronide analytical standards
-
Internal Standard (IS), e.g., Diazepam or a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation Protocol
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Vortex mix and transfer to an autosampler vial for injection.
UPLC-MS/MS Instrumental Conditions
UPLC System:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A time-programmed gradient may be optimized for separation. |
Mass Spectrometer:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument |
| Source Temperature | Optimized for instrument |
| Desolvation Temperature | Optimized for instrument |
MRM Transitions:
The following table summarizes the precursor and product ions for the analytes. The transition for BIBF 1202 glucuronide is proposed based on the neutral loss of the glucuronic acid moiety (176.1 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| BIBF 1202 | 526.3 | 113.0[1][2] |
| BIBF 1202 Glucuronide | 702.3 (M+H)⁺ | 526.3 (M+H-176.1)⁺ |
| Diazepam (IS) | 285.3 | 193.1[1][2] |
Data Presentation and Method Validation
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and stability. The following tables provide an example of how to present validation data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| BIBF 1202 | 0.5 - 100[1] | > 0.99 |
| BIBF 1202 Glucuronide | To be determined | > 0.99 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| BIBF 1202 | LQC | 1.0 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 50 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 80 | < 15 | 85-115 | < 15 | 85-115 | |
| BIBF 1202 Glucuronide | LQC | TBD | < 15 | 85-115 | < 15 | 85-115 |
| MQC | TBD | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | TBD | < 15 | 85-115 | < 15 | 85-115 | |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, TBD: To be determined. |
Nintedanib Signaling Pathway Inhibition
Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, migration, and angiogenesis.
Disclaimer: The provided protocols and information are for research purposes only and should be adapted and validated by the end-user in their laboratory. The MRM transition for BIBF 1202 glucuronide is a theoretical value and should be confirmed experimentally.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of BIBF 1202-13C,d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the signal intensity of BIBF 1202-13C,d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIBF 1202 and its labeled counterpart, this compound?
BIBF 1202 is the primary, pharmacologically active metabolite of Nintedanib (BIBF 1120), an inhibitor of multiple receptor tyrosine kinases.[1][2][3] The metabolic conversion from Nintedanib to BIBF 1202 occurs through hydrolytic cleavage by esterases.[2][4] this compound is a stable isotope-labeled (SIL) version of BIBF 1202, designed for use as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS.[5][6] Using a SIL-IS is a best practice that helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[7][8]
Q2: What are the typical mass transitions for BIBF 1202 in a mass spectrometer?
BIBF 1202 is typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). While optimal transitions should be determined empirically on your specific instrument, published methods provide a good starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| BIBF 1202 | 526.3 | 113.0 / 113.1 |
| Nintedanib (Parent Drug) | 540.3 | 113.1 |
| Diazepam (Example IS) | 285.3 | 193.1 |
| Carbamazepine (Example IS) | 237.1 | 194.1 |
| (Data sourced from literature on simultaneous determination of Nintedanib and BIBF 1202)[9][10][11] |
For this compound, the precursor ion mass will be shifted according to the number of heavy isotopes incorporated. The product ion may or may not be shifted, depending on where the isotopic labels are located on the molecule.
Troubleshooting Guide for Low Signal Intensity
A weak or inconsistent signal from this compound can compromise the reliability of your quantitative data. The following guide provides a systematic approach to diagnosing and resolving common issues.
Problem Workflow: Diagnosing Low Signal Intensity
The following workflow provides a logical path for troubleshooting.
Caption: A step-by-step workflow for troubleshooting low internal standard signal.
Q1: How can I confirm the integrity of my this compound standard?
Issues with the internal standard itself, such as degradation or incorrect preparation, are a primary cause of low signal.
Experimental Protocol: Internal Standard Integrity Check
-
Prepare Fresh Solutions: Make a new stock solution of this compound from the original neat material or a new vial. Serially dilute this to your working concentration in a clean solvent (e.g., mobile phase or 50:50 acetonitrile:water).
-
Direct Analysis: Analyze the freshly prepared standard directly. This can be done via Flow Injection Analysis (FIA) by injecting the sample into the mobile phase stream without a column, or by using a short, isocratic LC method.
-
Evaluation: Compare the signal intensity of the new solution to a previously prepared, stored working solution. A significantly stronger signal from the fresh solution suggests potential degradation or handling issues with the old standard, such as improper storage or excessive freeze-thaw cycles.[12]
Key Considerations for Standard Stability:
-
Storage: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and protect from light to prevent degradation.[12]
-
Deuterium Exchange: Ensure the deuterium labels on the IS are on stable positions (e.g., aromatic rings).[12] Labels on hydroxyl (-OH) or amine (-NH) groups can be prone to exchange with hydrogen from protic solvents, leading to signal loss.[12][13]
Q2: What are the best practices for optimizing mass spectrometer parameters?
Incorrect or sub-optimal instrument settings are a frequent cause of poor signal intensity for any analyte, including the internal standard.[12]
Experimental Protocol: Ion Source and Compound Parameter Optimization
-
Direct Infusion: Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.3-0.5 mL/min).
-
Tune Ion Source Parameters: While infusing, systematically adjust and optimize key ESI source parameters to maximize the signal for the this compound precursor ion.[14][15][16]
-
Capillary/Spray Voltage
-
Gas Temperature (Drying Gas)
-
Gas Flow
-
Nebulizer Pressure
-
-
Optimize Compound Parameters: Fragment the precursor ion and optimize the parameters for the product ion.
-
Collision Energy (CE): Ramp the collision energy to find the value that produces the most intense and stable product ion signal.
-
Cone/Fragmentor Voltage: Optimize this voltage to maximize the precursor ion intensity while minimizing in-source fragmentation.[17]
-
-
Verification: Once optimized, save the new parameters and re-analyze a sample to confirm signal improvement.
Table of Typical Starting ESI Parameters (Positive Mode)
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 1.0 - 4.0 kV | Promotes the formation of charged droplets. |
| Nebulizer Gas | 30 - 60 psi | Aids in nebulization of the liquid stream. |
| Drying Gas Flow | 8 - 15 L/min | Assists in solvent evaporation from droplets. |
| Gas Temperature | 250 - 450 °C | Heats the drying gas to facilitate desolvation. |
| (These are general ranges; consult your instrument manual for specific recommendations.) |
Q3: How do I diagnose and mitigate chromatographic or matrix effects?
Matrix effects, where components in the sample extract suppress or enhance the ionization of the target analyte and IS, are a major cause of signal variability and loss.[12]
Experimental Protocol: Post-Extraction Spike Analysis for Matrix Effects
This experiment quantifies the impact of the sample matrix on the IS signal.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into a clean injection solvent (e.g., mobile phase) at the final working concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate without the analyte or IS) through your entire extraction procedure. In the final step, spike the extracted blank with this compound to the same final concentration as Set A.[12]
-
-
Analysis: Inject and analyze multiple replicates (n=3-5) of both sets.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
Data Interpretation:
-
%ME ≈ 100%: Minimal matrix effect.
-
%ME < 100%: Ion suppression is occurring.
-
%ME > 100%: Ion enhancement is occurring.
-
Caption: Workflow for the post-extraction spike experiment to assess matrix effects.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ a more rigorous extraction technique (e.g., switch from protein precipitation to solid-phase extraction (SPE)) to better remove interfering matrix components.
-
Chromatographic Separation: Modify your LC method (gradient, mobile phase, or column) to separate the elution of this compound from the region of ion suppression.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[12]
-
Check Co-elution: A slight shift in retention time between the analyte and the deuterated IS, known as the "deuterium isotope effect," can cause them to experience different degrees of ion suppression.[12] Adjust chromatography to ensure they co-elute as closely as possible.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of BIBF 1202-¹³C,d₃
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the isotopically labeled nintedanib metabolite, BIBF 1202-¹³C,d₃.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of BIBF 1202-¹³C,d₃.
Issue 1: Low Yield of Isotopically Labeled Intermediates
Question: We are experiencing significantly lower yields for our ¹³C and deuterium-labeled intermediates compared to the non-labeled synthesis of BIBF 1202. What are the potential causes and solutions?
Answer: Lower yields are a common challenge in isotopic labeling syntheses due to the high cost of starting materials and potential kinetic isotope effects. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions: Standard conditions for the non-labeled synthesis may not be optimal for the isotopically labeled precursors. | Systematically screen reaction parameters such as temperature, reaction time, and catalyst loading. Consider using a slightly higher catalyst loading or longer reaction times to drive the reaction to completion. |
| Kinetic Isotope Effect (KIE): The heavier isotopes (¹³C and D) can slow down reaction rates, particularly in steps involving C-H bond cleavage for deuteration. | For deuteration steps, consider using a more reactive deuterating agent or a more active catalyst. For ¹³C incorporation, ensure the labeled reagent is of high chemical and isotopic purity. |
| Side Reactions: The altered reactivity of labeled precursors may favor alternative reaction pathways. | Analyze crude reaction mixtures by LC-MS to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. |
| Moisture and Air Sensitivity: Isotopically labeled reagents can be expensive and are often handled in small quantities, making them more susceptible to degradation from atmospheric moisture and oxygen. | Ensure all reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly dried solvents and reagents. |
Issue 2: Isotopic Scrambling or Incomplete Labeling
Question: Our mass spectrometry analysis shows incomplete incorporation of the ¹³C and d₃ labels, and in some cases, the labels appear at unintended positions. How can we improve isotopic purity and regioselectivity?
Answer: Achieving high isotopic purity and regioselectivity is critical. The following table outlines common causes of isotopic scrambling and incomplete labeling, along with suggested solutions.
| Potential Cause | Recommended Action |
| Isotopic Exchange: Protic solvents or acidic/basic conditions can lead to the exchange of deuterium atoms with protons from the solvent or other reagents. | Use aprotic solvents for deuteration steps. If acidic or basic conditions are required, consider using deuterated acids or bases. Minimize reaction times and temperatures to reduce the extent of exchange. |
| Low Reactivity of Labeled Precursor: The isotopically labeled starting material may be less reactive, leading to incomplete conversion. | Drive the reaction to completion by using a slight excess of the labeled reagent (if feasible) or by extending the reaction time. Monitor the reaction progress carefully by TLC or LC-MS. |
| Multiple Reactive Sites: The synthetic route may have multiple sites where the isotopic label can be incorporated, leading to a mixture of isotopologues. | Choose a synthetic strategy that introduces the isotopic labels at a late stage to minimize the number of subsequent reaction steps. Use protecting groups to block alternative reactive sites. |
| Impure Labeled Reagents: The starting ¹³C and deuterium-labeled materials may have insufficient isotopic enrichment. | Source high-purity labeled reagents from reputable suppliers. Verify the isotopic enrichment of starting materials by NMR or mass spectrometry before use. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing BIBF 1202-¹³C,d₃?
A1: A common strategy involves a convergent synthesis where the core indole structure and the side chain are prepared separately and then coupled. The ¹³C label is typically introduced via a labeled precursor for the indole core, while the d₃ label is often incorporated into the N-methyl group of the side chain. A generalized workflow is depicted below.
Q2: How can I purify the final labeled compound?
A2: Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity. The choice of solvent system for chromatography will depend on the polarity of the compound and any impurities present.
Q3: What analytical techniques are essential for characterizing BIBF 1202-¹³C,d₃?
A3: A combination of techniques is necessary for full characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the structure and the absence of proton signals at the deuterated positions. ¹³C NMR to confirm the position of the ¹³C label.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.
Experimental Protocols & Visualizations
Generalized Experimental Workflow for BIBF 1202-¹³C,d₃ Synthesis
The following diagram illustrates a plausible synthetic workflow for the preparation of BIBF 1202-¹³C,d₃.
Caption: Generalized workflow for the synthesis of BIBF 1202-¹³C,d₃.
Signaling Pathway of Nintedanib (BIBF 1120) and its Metabolite BIBF 1202
Nintedanib and its active metabolite BIBF 1202 are multi-target tyrosine kinase inhibitors. They block the signaling pathways of key receptors involved in angiogenesis and fibrosis.
Caption: Inhibition of key signaling pathways by BIBF 1202.
How to address matrix effects in BIBF 1202 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of BIBF 1202. The information is designed to help address specific issues, particularly matrix effects, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of BIBF 1202?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] In the quantification of BIBF 1202, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[3][4][5] This interference can compromise the reliability of pharmacokinetic and other quantitative studies.[6][7]
Q2: What are the common signs of matrix effects in my BIBF 1202 analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.[1]
-
Reduced sensitivity and inconsistent peak shapes.[2]
-
Inaccurate quantification, leading to under- or overestimation of the BIBF 1202 concentration.[8]
-
Significant variation in the signal intensity of the internal standard across different samples.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[2] A SIL-IS is chemically identical to BIBF 1202 but has a different mass, allowing it to co-elute and experience the same ionization suppression or enhancement, thus providing accurate correction.[2] When a SIL-IS is not available, using a structural analog as an internal standard, like carbamazepine or diazepam, has been successfully applied in methods for BIBF 1202.[9][10]
Q4: Can sample preparation help in mitigating matrix effects?
A4: Yes, thorough sample preparation is a crucial step in reducing matrix effects.[3][4] Techniques such as protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) can effectively remove interfering components from the sample matrix before LC-MS/MS analysis.[3][4] For BIBF 1202, protein precipitation with acetonitrile is a commonly used method.[9][11]
Troubleshooting Guide
Issue 1: Inconsistent BIBF 1202 quantification and high variability in results.
This issue is often linked to matrix effects. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for addressing inconsistent BIBF 1202 quantification.
Issue 2: Low signal intensity or complete signal suppression for BIBF 1202.
This can be caused by severe matrix effects or issues with the analytical method itself.
Caption: Troubleshooting workflow for low signal intensity of BIBF 1202.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of BIBF 1202 from plasma or tissue homogenates.[9][11]
-
Sample Aliquoting: Take 100 µL of the plasma or tissue homogenate sample.
-
Internal Standard Spiking: Add the internal standard (e.g., carbamazepine or diazepam solution).[9][10]
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of BIBF 1202
The following are typical starting parameters for the analysis of BIBF 1202. Optimization may be required based on your specific instrumentation and sample type.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 - 0.4 mL/min[9][10] |
| Gradient | Start with a low percentage of B, ramp up to elute BIBF 1202, followed by a wash and re-equilibration. |
| Injection Volume | 1-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| MS/MS Transition | Precursor Ion (m/z): 526.3, Product Ion (m/z): 113.1[9][10] |
Quantitative Data Summary
The following tables summarize typical validation parameters for a UPLC-MS/MS method for BIBF 1202 quantification.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| BIBF 1202 | Rat Plasma | 0.5 - 100[10] | 0.5[10] |
| BIBF 1202 | Mice Plasma & Tissue | 1 - 1000[9] | 1.0[9] |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| BIBF 1202 | Rat Plasma | Low, Medium, High | < 10.8%[10] | < 10.8%[10] | -11.9% to 10.4%[10] |
| BIBF 1202 | Mice Plasma & Tissue | QC Samples | Within 15%[9] | Within 15%[9] | Within 15%[9] |
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Nintedanib and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Nintedanib and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of Nintedanib and its primary metabolite, BIBF 1202.
Q1: Why am I observing significant peak tailing for Nintedanib and its metabolite?
A1: Peak tailing for basic compounds like Nintedanib is a common issue in reversed-phase HPLC.[1][2] It is often caused by secondary interactions between the positively charged analytes and residual acidic silanol groups on the silica-based column packing material.[1][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to < 3) can suppress the ionization of silanol groups, thereby reducing the unwanted interactions that cause tailing.[1][2] The use of a buffer is recommended to maintain a consistent pH.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[4]
-
Column Selection: Employing a column with high-purity silica and effective end-capping can significantly reduce the number of accessible silanol groups.[2] Consider using a column specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or the sample concentration.
Q2: How can I improve the resolution between Nintedanib and its metabolite, BIBF 1202?
A2: Inadequate resolution can be due to several factors related to the mobile phase, column, or gradient program.
Troubleshooting Steps:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile typically provides higher efficiency and lower backpressure. The addition of a small percentage of an additive like formic acid can also influence selectivity.
-
Column Efficiency: Ensure you are using a high-efficiency column with a smaller particle size (e.g., sub-2 µm for UHPLC). Also, check for column degradation, which can lead to broader peaks and reduced resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
Q3: I am experiencing a high background signal or "ghost peaks" in my chromatogram. What could be the cause?
A3: Ghost peaks are extraneous peaks that can originate from various sources.
Troubleshooting Steps:
-
Mobile Phase Contamination: Ensure that high-purity solvents and additives are used for mobile phase preparation. Filter the mobile phase to remove any particulate matter.
-
Sample Carryover: If a high concentration sample is followed by a low concentration sample or a blank, carryover can occur.[6] To mitigate this, use a robust needle wash protocol on your autosampler, potentially with a wash solvent that has a higher organic content than your mobile phase.
-
Late Eluting Compounds: A compound from a previous injection may elute in a subsequent run, appearing as a ghost peak. Extend the gradient run time or add a high-organic wash step at the end of your gradient to ensure all components have eluted.
Q4: My results are not reproducible, and I'm seeing significant matrix effects. How can I address this?
A4: Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, are a common challenge in bioanalytical methods.[7]
Troubleshooting Steps:
-
Improve Sample Preparation: Use a more rigorous sample preparation technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[8][9]
-
Chromatographic Separation: Optimize your LC method to separate the analytes of interest from the matrix components that are causing the ion suppression or enhancement.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it will behave chromatographically and in the ion source similarly to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains within the linear range of the assay.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC gradient for the separation of Nintedanib and its metabolites?
A1: A good starting point is a reversed-phase separation using a C18 column. The mobile phase can consist of an aqueous component with a low concentration of formic acid (e.g., 0.1%) to improve peak shape and an organic component like acetonitrile. A generic gradient could start at a low percentage of organic (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) to elute the compounds, and then return to the initial conditions for re-equilibration.
Q2: What are the key parameters to consider when optimizing the LC gradient?
A2: The key parameters for gradient optimization include:
-
Initial and Final Organic Percentage: These determine the retention and elution of the analytes.
-
Gradient Time (Slope): A longer gradient time (shallower slope) generally leads to better resolution.
-
Flow Rate: Affects resolution, run time, and backpressure.
-
Column Temperature: Can influence selectivity and peak shape.
Q3: How do I choose the appropriate column for Nintedanib analysis?
A3: For the analysis of Nintedanib and its metabolites, a reversed-phase C18 column is a common and effective choice. Consider the following factors when selecting a column:
-
Particle Size: Smaller particles (e.g., < 2 µm for UHPLC or 2.7-5 µm for HPLC) provide higher efficiency and better resolution.
-
Column Dimensions: A shorter column will result in faster analysis times, while a longer column will provide better resolution. The internal diameter will influence the flow rate and sensitivity.
-
Stationary Phase Chemistry: Look for columns with high-purity silica and robust end-capping to minimize peak tailing for basic compounds.
Experimental Protocols
The following tables summarize typical experimental conditions for the separation of Nintedanib and its primary metabolite, BIBF 1202, using UPLC-MS/MS.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.30 mL/min | 0.40 mL/min |
| Run Time | 3.0 min | 3.0 min |
| Detection | Triple Quadrupole MS/MS | Triple Quadrupole MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1 |
| BIBF 1202 | 526.3 | 113.0 / 113.1 |
| Diazepam (IS) | 285.3 | 193.1 |
| Carbamazepine (IS) | 237.1 | 194.1 |
IS: Internal Standard
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low recovery of BIBF 1202 from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of BIBF 1202 from biological samples.
Troubleshooting Guide: Low Recovery of BIBF 1202
Low recovery of BIBF 1202 can arise from various factors during sample preparation and analysis. This guide provides a systematic approach to identify and resolve common issues.
Q1: My recovery of BIBF 1202 is consistently low. What are the initial troubleshooting steps?
When encountering low recovery, a logical first step is to review your entire workflow. The following diagram outlines a general troubleshooting workflow to help pinpoint the source of the issue.
Caption: Troubleshooting workflow for low BIBF 1202 recovery.
Q2: I suspect my sample handling and storage might be the issue. What are the best practices for BIBF 1202?
Proper sample handling and storage are critical to prevent degradation and ensure accurate quantification.
-
Anticoagulant Selection: Use K2-EDTA or sodium heparin as an anticoagulant for plasma collection.
-
Sample Processing: Process blood samples to plasma or serum as quickly as possible, preferably within 1 hour of collection, by centrifugation at approximately 1500 x g for 10 minutes at 4°C.
-
Storage Temperature: Store plasma or serum samples at -80°C for long-term stability. For short-term storage (up to 24 hours), 2-8°C is acceptable.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can lead to degradation of the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
-
Stability: The stability of nintedanib and its metabolites, including BIBF 1202, has been demonstrated to be similar[1]. However, it is always good practice to perform your own stability studies under your specific laboratory conditions.
Q3: My extraction efficiency is poor. How can I improve the recovery of BIBF 1202 using different extraction techniques?
The choice of extraction method significantly impacts recovery. BIBF 1202 is the free acid metabolite of nintedanib and is more polar than its parent drug.[2][3] Here are troubleshooting tips for the most common extraction methods:
Protein Precipitation (PPT)
This is a simple and widely used method for BIBF 1202.[4][5]
-
Issue: Incomplete protein precipitation leading to matrix effects and low recovery.
-
Solution:
-
Solvent-to-Sample Ratio: Ensure an adequate volume of cold acetonitrile is used, typically a 3:1 or 4:1 ratio to the plasma volume.
-
Vortexing: Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for at least 10 minutes at 4°C to ensure a clear supernatant and a compact protein pellet.
-
-
-
Issue: Analyte loss due to co-precipitation.
-
Solution:
-
Temperature: Perform the precipitation and centrifugation steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and potential degradation.
-
-
Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract than PPT. The pH of the aqueous phase is a critical parameter for the extraction of the acidic BIBF 1202.
-
Issue: Low partitioning of BIBF 1202 into the organic phase.
-
Solution:
-
pH Adjustment: Since BIBF 1202 is an acidic metabolite, adjust the pH of the plasma sample to be acidic (e.g., pH 3-5) by adding a small volume of a suitable acid (e.g., formic acid, phosphoric acid). This will protonate the carboxylic acid group, making the molecule less polar and more soluble in the organic solvent.
-
Solvent Selection: Use a water-immiscible organic solvent that has a good affinity for BIBF 1202. Common choices for acidic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of solvents (e.g., dichloromethane/isopropanol).
-
-
-
Issue: Emulsion formation.
-
Solution:
-
Add a small amount of salt (e.g., sodium chloride) to the aqueous phase.
-
Centrifuge at a higher speed or for a longer duration.
-
Use a different organic solvent.
-
-
Solid-Phase Extraction (SPE)
SPE can offer the highest degree of sample cleanup and concentration.
-
Issue: Poor retention of BIBF 1202 on the SPE cartridge.
-
Solution:
-
Sorbent Selection: For an acidic compound like BIBF 1202, a mixed-mode anion exchange (MAX) or a strong anion exchange (SAX) sorbent can be effective. Alternatively, a polymeric reversed-phase sorbent like Oasis HLB can be used.
-
Sample Pre-treatment: Adjust the pH of the sample to ensure the analyte is in the correct form for retention. For reversed-phase SPE, a slightly acidic pH (e.g., 5-6) will keep BIBF 1202 neutral for better retention. For anion exchange, a pH above the pKa of the carboxylic acid will ensure it is negatively charged.
-
Conditioning and Equilibration: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an appropriate buffer) before loading the sample.
-
-
-
Issue: Incomplete elution of BIBF 1202 from the cartridge.
-
Solution:
-
Elution Solvent: Use an elution solvent that is strong enough to disrupt the interaction between BIBF 1202 and the sorbent. For reversed-phase SPE, this will be a high percentage of organic solvent (e.g., methanol or acetonitrile). For anion exchange SPE, the elution solvent should contain an acid (e.g., formic acid in methanol) to neutralize the analyte and disrupt the ionic interaction.
-
-
Q4: Could the metabolism of nintedanib be affecting my BIBF 1202 recovery?
Yes, the metabolic pathway of nintedanib can introduce complexities.
-
Back-Conversion of Glucuronide Metabolite: BIBF 1202 is further metabolized to BIBF 1202 glucuronide.[2][6] This glucuronide can be unstable and may hydrolyze back to BIBF 1202 during sample storage or processing, leading to an overestimation of the BIBF 1202 concentration.
-
Mitigation Strategies:
-
Low pH: Maintain a low pH (e.g., by adding formic acid) during sample preparation to inhibit the enzymatic and chemical hydrolysis of the glucuronide.
-
Low Temperature: Keep samples on ice or at 4°C throughout the extraction process.
-
-
Q5: How do I know if matrix effects are impacting my results?
Matrix effects occur when co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[7][8][9]
-
Assessment:
-
Post-column Infusion: Infuse a standard solution of BIBF 1202 post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of BIBF 1202 indicates ion suppression or enhancement, respectively.
-
Post-extraction Spike: Compare the peak area of an analyte spiked into a blank matrix extract after extraction to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates matrix effects.
-
-
Mitigation:
-
Improved Sample Cleanup: Use a more rigorous extraction method (e.g., SPE instead of PPT) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the UPLC/HPLC method to chromatographically separate BIBF 1202 from the interfering components.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for BIBF 1202. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.
-
Frequently Asked Questions (FAQs)
General Information
Q: What is BIBF 1202? A: BIBF 1202 is the main and pharmacologically active metabolite of the drug nintedanib (BIBF 1120).[6] It is formed through the cleavage of the methyl ester group of nintedanib by esterases.[2][3]
Q: What are the key chemical properties of BIBF 1202? A: The key properties of BIBF 1202 are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₁N₅O₄ | [4] |
| Molecular Weight | 525.6 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
| Nature | Acidic (due to the carboxylic acid group) | [10] |
Q: What is the mechanism of action of BIBF 1202? A: Similar to its parent drug nintedanib, BIBF 1202 is a tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[6] The inhibition of these signaling pathways is crucial for its therapeutic effects.
Caption: BIBF 1202 inhibits VEGFR, FGFR, and PDGFR signaling.
Analytical Methods
Q: What is the most common analytical method for quantifying BIBF 1202? A: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and sensitive method for the quantification of BIBF 1202 in biological matrices.[4][10][11]
Q: Can you provide a summary of typical UPLC-MS/MS parameters for BIBF 1202 analysis? A: The following table summarizes typical parameters reported in the literature.[4][10][11]
| Parameter | Typical Value/Condition |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 526.3 → 113.1 |
| Internal Standard | Carbamazepine or Diazepam |
Experimental Protocols
Q: Can you provide a detailed protocol for the extraction of BIBF 1202 from plasma?
Here are detailed protocols for three common extraction methods.
1. Protein Precipitation (PPT) Protocol [4][5]
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol (Generalized for an Acidic Analyte)
-
To 100 µL of plasma in a glass tube, add a suitable internal standard.
-
Add 20 µL of 1% formic acid in water to acidify the sample. Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
3. Solid-Phase Extraction (SPE) Protocol (Generalized for an Acidic Analyte using Mixed-Mode Anion Exchange)
-
Condition: Pass 1 mL of methanol through a mixed-mode anion exchange (MAX) SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load:
-
Pre-treat 200 µL of plasma by adding 200 µL of 2% ammonium hydroxide in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Wash:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elute: Elute BIBF 1202 with 1 mL of 2% formic acid in methanol.
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Stability issues of BIBF 1202-13C,d3 in different solvents
This technical support center provides guidance on the stability of BIBF 1202-13C,d3 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is the stable isotope-labeled version of BIBF 1202, which is the primary active metabolite of the tyrosine kinase inhibitor, Nintedanib. The parent drug, Nintedanib, undergoes hydrolytic cleavage by esterases to form BIBF 1202.[1][2] this compound is primarily used as an internal standard for the quantification of Nintedanib and its metabolite BIBF 1202 in biological samples using mass spectrometry-based assays, such as UPLC-MS/MS.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[3] Under these conditions, the compound is expected to be stable for at least four years.
Q3: How should I prepare and store stock solutions of this compound?
A3: BIBF 1202 is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent like DMSO. The stability of stock solutions is crucial for experimental accuracy. Recommended storage conditions for stock solutions are outlined in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
Q4: How does the stability of this compound compare to its non-deuterated counterpart, BIBF 1202?
A4: The deuteration in this compound is primarily for use as an internal standard in mass spectrometry and is not expected to significantly alter its chemical stability compared to BIBF 1202. Therefore, stability data for BIBF 1202 can generally be extrapolated to its deuterated analog.
Q5: What is known about the stability of the parent drug, Nintedanib, under forced degradation conditions?
A5: Forced degradation studies on Nintedanib provide insights into the potential stability of its metabolite, BIBF 1202. One study indicated that Nintedanib is stable under acidic (5N HCl at 70°C for 3 hours) and alkaline (5N NaOH at 70°C for 3 hours) conditions.[4] However, another study reported degradation of Nintedanib in 0.1N NaOH at 85°C for 30 minutes, resulting in four degradation products.[5] Nintedanib has also been shown to be susceptible to oxidative (30% H2O2) and photolytic degradation, while remaining stable under thermal stress.[4]
Troubleshooting Guide: Stability Issues
This guide addresses common stability-related problems that may be encountered during experiments with this compound.
Table 2: Troubleshooting Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results over time | Degradation of stock solution. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at the recommended temperature (-20°C or -80°C). |
| Loss of compound in aqueous buffers | pH-dependent instability or low solubility. | - Assess the pH of your aqueous solution. Nintedanib, the parent compound, has increased solubility at acidic pH < 3.[6][7] - Consider using a buffer system that maintains an acidic pH if compatible with your experiment. - Minimize the time the compound is in aqueous solution before analysis. |
| Appearance of unexpected peaks in chromatograms | Degradation of the compound. | - Protect solutions from light, as the parent compound is known to be susceptible to photolytic degradation. - Avoid strong oxidizing agents in your experimental setup.[4] - If working with basic solutions, consider the potential for base-catalyzed degradation, especially at elevated temperatures.[5] |
| Precipitation of the compound from solution | Low solubility in the chosen solvent system. | - Confirm the solubility of BIBF 1202 in your solvent. While soluble in DMSO, its solubility in aqueous solutions may be limited.[3] - Consider using a co-solvent system if compatible with your experimental design. |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Specific Solvent
This protocol provides a general framework for researchers to assess the stability of this compound in a solvent of interest.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., acetonitrile, methanol, aqueous buffer)
- Validated analytical method for quantification (e.g., LC-MS/MS)
- Environmental chamber or incubator for controlled temperature and humidity
- Light source for photostability testing (if required)
2. Procedure:
- Prepare a stock solution of this compound in the solvent of interest at a known concentration.
- Aliquot the solution into multiple vials to be tested at different time points.
- Establish Time Zero (T0) Concentration: Immediately analyze a freshly prepared sample to determine the initial concentration.
- Storage Conditions: Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 40°C). For photostability, expose a set of samples to a controlled light source while keeping a control set in the dark.
- Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from storage and analyze its concentration using the validated analytical method.
- Data Analysis: Compare the concentration at each time point to the T0 concentration to determine the percentage of the compound remaining. A significant decrease in concentration indicates instability under the tested conditions.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Nintedanib to its active metabolite BIBF 1202.
Experimental Workflow
Caption: General workflow for assessing the stability of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. A stability indicating method development and... | F1000Research [f1000research.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
Technical Support Center: Minimizing Ion Suppression in BIBF 1202 Analysis
For: Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the bioanalysis of BIBF 1202, the primary metabolite of nintedanib. Ion suppression can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS assays. This guide offers practical solutions and detailed protocols to help you achieve robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in BIBF 1202 analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, BIBF 1202, is reduced by the presence of co-eluting interfering compounds from the biological matrix (e.g., plasma, serum, tissue homogenates). This phenomenon leads to a decreased signal intensity, which can result in inaccurate quantification, diminished sensitivity, and poor method reproducibility.
Q2: What are the primary sources of ion suppression in biological samples?
The most common sources of ion suppression in bioanalytical methods include:
-
Phospholipids: Abundant in cell membranes and plasma, these are a major cause of ion suppression, especially in electrospray ionization (ESI).[1][2]
-
Salts and Endogenous Small Molecules: High concentrations of salts and other endogenous compounds can compete with the analyte for ionization.
-
Residual Proteins: Incomplete removal of proteins can lead to column and ion source fouling, causing signal instability.
Q3: How can I quantitatively assess ion suppression in my assay?
The most widely accepted method is the post-extraction spike . This involves comparing the analytical response of BIBF 1202 in a clean solution (neat standard) to its response when spiked into an extracted blank matrix sample. The Matrix Factor (MF) is calculated to quantify the extent of ion suppression or enhancement.[3][4]
-
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
For a validated method, the coefficient of variation (CV) of the MF across at least six different lots of the biological matrix should be ≤15%.[3]
Troubleshooting Guide: Strategies to Minimize Ion Suppression
Effective sample preparation is the most critical step in mitigating ion suppression. The choice of technique directly impacts the cleanliness of the final extract.
Data Presentation: A Comparative Overview of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation methods in reducing ion suppression for small molecule analysis. While direct comparative data for BIBF 1202 is limited, the general consensus in the literature is that more rigorous cleanup methods like Solid-Phase Extraction (SPE) are superior to simpler methods like Protein Precipitation (PPT).[5][6][7]
| Sample Preparation Technique | Typical Ion Suppression Reduction | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Generally High (>90%) | High | Fast and simple, but often results in significant ion suppression due to co-extraction of phospholipids and other matrix components.[6][8] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate | Can yield cleaner extracts than PPT. However, it can be labor-intensive, prone to emulsion formation, and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | High | High (>85-90%) with proper method development | Moderate | Considered the gold standard for sample cleanup. It effectively removes salts, proteins, and phospholipids, leading to minimal ion suppression.[5][7][9] |
| Phospholipid Removal Plates | High | High (>90%) | High | Combines the speed of PPT with a specific sorbent to remove phospholipids, offering a good balance of speed and cleanliness.[1][2][9] |
Experimental Protocols
Below are detailed protocols for the most common sample preparation techniques used in the analysis of BIBF 1202 and its parent drug, nintedanib.
Protocol 1: Protein Precipitation (PPT)
A rapid method suitable for high-throughput screening, but most susceptible to matrix effects.
Materials:
-
Acetonitrile (ACN), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of chilled ACN (a 1:3 sample to solvent ratio).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most effective cleanup, leading to a significant reduction in ion suppression.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange or polymeric reversed-phase)
-
SPE vacuum manifold
-
Conditioning, washing, and elution solvents (will vary based on the sorbent)
-
Nitrogen evaporator
Procedure (Example with a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid in water).
-
Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove phospholipids.
-
Elute: Elute BIBF 1202 with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Mandatory Visualizations
Experimental Workflow for BIBF 1202 Bioanalysis
Nintedanib Signaling Pathway
References
- 1. news-medical.net [news-medical.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Accurate Measurement of BIBF 1202-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of BIBF 1202 using a stable isotope-labeled internal standard (BIBF 1202-13C,d3) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is BIBF 1202 and why is its accurate measurement important?
A1: BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a tyrosine kinase inhibitor used in the treatment of various fibrotic diseases and cancers.[1][2] Accurate quantification of BIBF 1202 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a better understanding of the drug's metabolism, efficacy, and safety profile.[3][4]
Q2: What is the recommended analytical technique for measuring BIBF 1202?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of BIBF 1202 in complex biological samples like plasma and tissues.[5][6] This technique offers high specificity by monitoring unique precursor-to-product ion transitions.
Q3: Why should I use a stable isotope-labeled internal standard like this compound?
A3: A stable isotope-labeled (SIL) internal standard is the preferred choice for quantitative LC-MS/MS analysis. Since it is chemically identical to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.[7][8]
Q4: Where can I obtain a this compound internal standard?
A4: While a specific this compound might not be commercially available, Nintedanib-13C,d3 (BIBF 1120-13C,d3) is available from various chemical suppliers and is a suitable internal standard for the quantification of BIBF 1202.[7][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration and measurement of BIBF 1202 using a 13C,d3-labeled internal standard.
Issue 1: High Background Signal or Interference at the Analyte's Mass Transition
Question: I am observing a high baseline or interfering peaks for BIBF 1202, even in my blank samples. What could be the cause?
Answer: This issue can stem from several sources. A common cause is the presence of the unlabeled analyte as an impurity in the stable isotope-labeled internal standard.[5] Another possibility is contamination from the sample collection tubes, solvents, or the LC-MS/MS system itself.
Troubleshooting Steps:
-
Assess Internal Standard Purity:
-
Prepare a high-concentration solution of the Nintedanib-13C,d3 internal standard in a clean solvent.
-
Analyze this solution using your LC-MS/MS method, monitoring the mass transition for the unlabeled BIBF 1202.
-
The presence of a significant peak indicates impurity in the internal standard.
-
-
System Contamination Check:
-
Inject a series of blank solvent injections.
-
If the interfering peak persists, it suggests system contamination. Clean the injection port, autosampler needle, and the initial part of the LC column.
-
-
Matrix Blank Analysis:
-
Analyze a blank matrix sample (e.g., plasma from an untreated subject) without the internal standard.
-
The presence of a peak indicates an endogenous interference from the biological matrix. Chromatographic optimization will be necessary to separate this interference from the analyte peak.
-
Issue 2: Poor Accuracy and Precision (Inadequate Compensation for Matrix Effects)
Question: My quality control (QC) samples are showing poor accuracy and precision, suggesting the internal standard is not effectively compensating for matrix effects. Why is this happening?
Answer: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting molecules from the biological matrix, are a common challenge in LC-MS/MS.[2][6][10] While a SIL internal standard is designed to mitigate these effects, its effectiveness can be compromised if it does not behave identically to the analyte during the analytical process.
Troubleshooting Steps:
-
Verify Chromatographic Co-elution:
-
Inject a sample containing both BIBF 1202 and the Nintedanib-13C,d3 internal standard.
-
Carefully examine the retention times of both peaks. They should perfectly co-elute for optimal matrix effect compensation.[8]
-
If there is a slight separation, adjust the chromatographic gradient or change the column to achieve co-elution. Deuterium labeling can sometimes cause a slight shift in retention time.[11]
-
-
Evaluate Matrix Factor:
-
Perform a post-extraction spike experiment to quantitatively assess the matrix effect.[2]
-
Compare the peak area of the analyte in a post-spiked extracted blank matrix to the peak area of the analyte in a clean solvent at the same concentration.
-
A significant difference indicates a strong matrix effect that may require more rigorous sample cleanup.
-
-
Optimize Sample Preparation:
-
If matrix effects are significant, consider more effective sample preparation techniques such as solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering components.[12]
-
Issue 3: Isotopic Crosstalk and Inaccurate Quantification
Question: I suspect there might be isotopic crosstalk between the analyte and the internal standard. How can I confirm and mitigate this?
Answer: Isotopic crosstalk occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa.[13] This can lead to non-linear calibration curves and inaccurate quantification, especially at the lower and upper ends of the calibration range.
Troubleshooting Steps:
-
Analyze Analyte and Internal Standard Separately:
-
Inject a high-concentration solution of the unlabeled BIBF 1202 and monitor the mass transition of the Nintedanib-13C,d3 internal standard.
-
Inject a solution of the Nintedanib-13C,d3 internal standard and monitor the mass transition of the unlabeled BIBF 1202.
-
Any signal detected in these experiments confirms the presence and extent of crosstalk.
-
-
Select Appropriate Mass Transitions:
-
Ensure that the selected precursor and product ions for both the analyte and the internal standard are sufficiently different to minimize overlap. A mass difference of at least 4-6 Da is generally recommended.
-
-
Optimize Internal Standard Concentration:
-
The concentration of the internal standard should be carefully chosen to be within the linear range of the detector and to minimize its contribution to the analyte signal.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of BIBF 1202 and Nintedanib-13C,d3 (as the internal standard) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the BIBF 1202 stock solution in 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Prepare separate working solutions for low, medium, and high concentration quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Nintedanib-13C,d3 in 50:50 acetonitrile:water at a fixed concentration (e.g., 100 ng/mL).
-
Spiking: Spike the appropriate volume of the BIBF 1202 working solutions into blank biological matrix (e.g., plasma) to create the calibration standards and QC samples.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, QC samples, and unknown samples.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | BIBF 1202 | - |
| Internal Standard | Nintedanib-13C,d3 | [7][9] |
| LC-MS/MS Mode | Multiple Reaction Monitoring (MRM) | [5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| BIBF 1202 MRM Transition (m/z) | 526.3 → 113.1 | [5] |
| Nintedanib MRM Transition (m/z) | 540.3 → 113.1 | [5] |
| Calibration Range (Plasma) | 1 - 1000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5] |
| Intra- and Inter-day Precision | < 15% | [5] |
| Intra- and Inter-day Accuracy | Within ±15% | [5] |
Visualizations
Nintedanib Metabolism and BIBF 1202 Formation
Caption: Metabolic pathway of Nintedanib to its active metabolite BIBF 1202.
Nintedanib/BIBF 1202 Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by Nintedanib and BIBF 1202.[14]
LC-MS/MS Experimental Workflow
Caption: General workflow for the quantification of BIBF 1202 by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming poor solubility of BIBF 1202 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of BIBF 1202, an active metabolite of Nintedanib.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of BIBF 1202 solutions for experimental use.
Q1: My BIBF 1202, dissolved in 100% DMSO, precipitated immediately after I diluted it into my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: This is a common issue known as "antisolvent precipitation." When the DMSO stock is introduced to the aqueous buffer, the local concentration of BIBF 1202 exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.
Recommended Actions:
-
Reduce Final Concentration: The simplest first step is to try a lower final concentration of BIBF 1202 in your assay.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, then further dilute this intermediate solution into the final aqueous buffer.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 in your final aqueous buffer can help maintain the solubility of hydrophobic compounds. A typical starting concentration is 0.01-0.1%.
-
Adjust the pH of the Aqueous Buffer: BIBF 1202 is a carboxylic acid, and its solubility is pH-dependent.[1] Lowering the pH of your buffer may increase its solubility. However, you must ensure the new pH is compatible with your experimental system (e.g., cell viability).
Q2: I need to prepare a stock solution of BIBF 1202, but it won't fully dissolve in DMSO, even with heating and vortexing. What are my options?
A2: While DMSO is a common solvent for BIBF 1202, alternative organic solvents or co-solvent systems may be more effective for achieving a higher concentration stock solution.[2]
Recommended Actions:
-
Test Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). These are strong organic solvents that can sometimes dissolve compounds that are poorly soluble in DMSO.
-
Use a Co-Solvent System: Prepare a stock solution in a mixture of solvents. For example, a 1:1 mixture of DMSO and NMP might be effective.
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy.[2] This can help break down compound aggregates and facilitate dissolution. Be cautious with probe sonication as it can generate heat.
-
Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) while vortexing. Do not overheat, as this can degrade the compound.
Frequently Asked Questions (FAQs)
Q1: What is BIBF 1202 and why is it poorly soluble in water?
A1: BIBF 1202 is the active carboxylic acid metabolite of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor that targets VEGFR, FGFR, and PDGFR.[3][4] Its chemical structure (C30H31N5O4) contains several hydrophobic ring systems, which contribute to its low aqueous solubility.[5] Like many tyrosine kinase inhibitors, it is a lipophilic molecule, making it challenging to dissolve in aqueous solutions.[6]
Q2: What are the recommended starting solvents for preparing a stock solution of BIBF 1202?
A2: The recommended starting solvent is Dimethyl sulfoxide (DMSO).[3] For a 10 mM stock solution, you would dissolve 5.26 mg of BIBF 1202 (MW: 525.6 g/mol ) in 1 mL of DMSO. If solubility issues persist, refer to the troubleshooting guide above.
Q3: How can I improve the solubility of BIBF 1202 for in vivo studies?
A3: For in vivo applications, where high concentrations of organic solvents like DMSO can be toxic, more advanced formulation strategies are necessary. These include:
-
Cyclodextrin Complexation: Using modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with BIBF 1202, significantly enhancing its aqueous solubility.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve oral bioavailability.[9][10] These are mixtures of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of BIBF 1202 into a more soluble amorphous form by dispersing it within a polymer matrix is another effective strategy.[10][11]
Q4: What signaling pathways does BIBF 1202 inhibit?
A4: BIBF 1202 is an inhibitor of multiple receptor tyrosine kinases. It primarily targets the ATP-binding pocket of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][4] By blocking these receptors, it inhibits downstream signaling cascades involved in angiogenesis, cell proliferation, and migration.[4]
Data Presentation
Table 1: Common Solvents for Preparing BIBF 1202 Stock Solutions
| Solvent | Abbreviation | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide | DMSO | 10-20 mM | Standard starting solvent. Hygroscopic, use fresh.[3][12] |
| N-Methyl-2-pyrrolidone | NMP | 10-30 mM | Alternative for compounds with poor DMSO solubility.[2] |
| Dimethylacetamide | DMA | 10-30 mM | Another alternative to DMSO.[2] |
Table 2: Impact of Formulation Strategies on Aqueous Solubility (Illustrative)
| Formulation Strategy | Vehicle | Fold Increase in Solubility (Approx.) | Suitability |
| Co-solvent | 5% DMSO in PBS | 5 - 10x | In vitro |
| Surfactant | 0.1% Tween® 20 in PBS | 10 - 50x | In vitro |
| Cyclodextrin | 20% HPβCD in Water | 100 - 1000x | In vitro / In vivo |
| pH Adjustment | Citrate Buffer, pH 4.0 | Variable (pH-dependent) | In vitro (assay dependent) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BIBF 1202 Stock Solution in DMSO
-
Calculate Mass: Based on the molecular weight of BIBF 1202 (525.6 g/mol ), weigh out 5.26 mg of the solid compound.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the BIBF 1202.
-
Dissolve: Vortex the solution for 2-3 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication in a bath sonicator can also be used to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol outlines the preparation of a BIBF 1202 solution using HPβCD for improved aqueous solubility, suitable for cell-based assays or in vivo studies.
-
Prepare HPβCD Solution: Prepare a 40% (w/v) solution of HPβCD in sterile, deionized water. This will serve as the vehicle.
-
Add BIBF 1202: Weigh the required amount of BIBF 1202 and add it to the HPβCD solution.
-
Complexation: Vigorously vortex the mixture. Place it on a rotating shaker at room temperature overnight to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Dilution: This stock solution can now be further diluted into your cell culture medium or physiological buffer for your experiment.
Visualizations
Caption: BIBF 1202 inhibits the VEGFR signaling cascade.
Caption: Recommended workflow for BIBF 1202 solution preparation.
Caption: Decision tree for troubleshooting BIBF 1202 precipitation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nintedanib carboxylic acid | C30H31N5O4 | CID 135461425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. lonza.com [lonza.com]
- 12. selleckchem.com [selleckchem.com]
Best practices for long-term storage of BIBF 1202-13C,d3
Technical Support Center: BIBF 1202-13C,d3
This technical support guide provides best practices for the long-term storage and handling of this compound, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the stable isotope-labeled version of BIBF 1202, which is the primary carboxylate metabolite of Nintedanib (BIBF 1120).[1][2] Its main use is as an internal standard for the quantitative analysis of BIBF 1202 or its parent drug, Nintedanib, in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][3]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[2][3][4] Under these conditions, the compound is stable for at least four years.[2][3]
Q3: How should I store solutions of this compound?
A3: Once dissolved, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4] For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[4]
Q4: The product was shipped at room temperature. Is it still viable?
A4: Yes. While the recommended long-term storage is at -20°C, it is standard practice to ship the solid compound at room temperature for short durations, particularly within the continental US.[3][4] This short-term exposure to ambient temperature does not compromise the stability of the solid compound. Upon receipt, it should be transferred to the recommended -20°C storage.
Q5: In which solvents is this compound soluble?
A5: The parent compound, BIBF 1202, is soluble in DMSO.[2] The labeled version, BIBF 1120-13C-d3 (a close structural analog), is soluble in DMSO at a concentration of 25 mg/ml.[3] It is recommended to consult the product's specific data sheet for detailed solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., poor reproducibility in LC-MS). | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Degradation of the compound. | 1. Ensure stock solutions are stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[4] 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[4] 3. Verify the expiration date on the product vial. If stored improperly, consider using a fresh vial. |
| Difficulty dissolving the solid compound. | 1. Use of an inappropriate solvent. 2. Insufficient mixing or sonication. | 1. Confirm the recommended solvent on the product's technical data sheet. DMSO is a common solvent for the parent compound.[2] 2. Vortex or sonicate the solution gently to aid dissolution. Warming the solution slightly may also help, but be cautious of potential degradation with heat-sensitive compounds. |
| Observed degradation of the compound over time. | 1. Storage at incorrect temperatures. 2. Exposure to light or moisture. | 1. Strictly adhere to the recommended storage temperature of -20°C for the solid and -80°C for solutions.[3][4] 2. Store the compound in a tightly sealed vial, protected from light. Desiccants can be used to minimize moisture exposure. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [2][3] |
| Solid (Powder) | 4°C | 2 years | [4] |
| Solution | -80°C | 6 months | [4] |
| Solution | -20°C | 1 month | [4] |
Experimental Protocols & Workflows
While specific, detailed experimental protocols are application-dependent, the following provides a general workflow for using this compound as an internal standard in an LC-MS experiment for the quantification of Nintedanib and its metabolite BIBF 1202.
Caption: General workflow for sample analysis using an internal standard.
Signaling Pathway Context
BIBF 1202 is the active metabolite of Nintedanib (BIBF 1120), a potent inhibitor of several receptor tyrosine kinases (RTKs).[2][5] The primary targets of Nintedanib are Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][6] BIBF 1202 also demonstrates inhibitory activity against VEGFR2.[2] These receptors are crucial in angiogenesis and tumor growth.
Caption: Inhibition of key signaling pathways by Nintedanib and its metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
Comparative Guide to the Quantification of BIBF 1202
This guide provides a comprehensive comparison of validated analytical methods for the quantification of BIBF 1202, the active metabolite of the tyrosine kinase inhibitor, Nintedanib. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Nintedanib.
Introduction to BIBF 1202 and its Significance
Nintedanib (BIBF 1120) is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is primarily metabolized in the body via ester hydrolysis to its active form, BIBF 1202. Accurate quantification of BIBF 1202 is crucial for understanding the pharmacokinetics, efficacy, and safety of Nintedanib. This guide compares two prominent analytical techniques for BIBF 1202 quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Signaling Pathway of Nintedanib and BIBF 1202
Nintedanib and its active metabolite, BIBF 1202, exert their therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and fibrosis. The diagram below illustrates the targeted pathways.
A Head-to-Head Comparison of In Vitro Potency: Nintedanib Versus its Metabolite, BIBF 1202
For researchers and professionals in drug development, understanding the comparative potency of a parent drug and its metabolites is crucial for evaluating its overall pharmacological profile. This guide provides a detailed in vitro comparison of Nintedanib (BIBF 1120), a multi-targeted tyrosine kinase inhibitor, and its primary active metabolite, BIBF 1202.
Nintedanib is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases. Its mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) implicated in fibrotic processes, namely the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). In the body, Nintedanib is metabolized to BIBF 1202. This comparison guide synthesizes available in vitro data to objectively assess the potency of these two molecules.
In Vitro Potency: A Quantitative Analysis
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nintedanib and BIBF 1202 against a panel of receptor tyrosine kinases. The data clearly demonstrates that while BIBF 1202 retains some activity, Nintedanib is significantly more potent across all tested kinases.
| Target Kinase | Nintedanib IC50 (nM) | BIBF 1202 IC50 (nM) | Fold Difference (Approx.) |
| VEGFR1 | 34[1] | Not available | - |
| VEGFR2 | 13[1] | 62[2] | ~4.8x less potent |
| VEGFR3 | 13[1] | Not available | - |
| FGFR1 | 69[1] | Not available | - |
| FGFR2 | 37[1] | Not available | - |
| FGFR3 | 108[1] | Not available | - |
| PDGFRα | 59[1] | Not available | 265x less potent |
| PDGFRβ | 65[1] | Not available | 607x less potent |
*Based on in vivo cellular activity in primary lung fibroblasts stimulated with PDGFRα and PDGFRβ, respectively[3].
Further qualitative data indicates that BIBF 1202 is approximately 9 to 10-fold less potent than Nintedanib based on the stimulation of human umbilical vascular endothelial cells by VEGF or basic fibroblast growth factor (bFGF)[3].
Experimental Methodologies
The presented in vitro potency data is derived from established experimental protocols designed to measure the inhibitory activity of compounds against specific kinases or cellular processes.
Kinase Inhibition Assays (Enzymatic Assays)
The IC50 values for Nintedanib against the panel of receptor tyrosine kinases were determined using cell-free enzymatic assays. These assays typically involve the following steps:
-
Recombinant Kinase: The purified recombinant catalytic domain of the target kinase (e.g., VEGFR2, FGFR1, PDGFRα) is used.
-
Substrate: A generic or specific peptide substrate for the kinase is utilized.
-
ATP: Adenosine triphosphate (ATP) serves as the phosphate donor for the phosphorylation reaction.
-
Test Compounds: Serial dilutions of Nintedanib or BIBF 1202 are pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as radioactivity (using ³²P-ATP or ³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity is determined as the IC50 value.
Cell-Based Proliferation Assays
Cell-based assays are employed to assess the functional consequences of kinase inhibition, such as the inhibition of cell proliferation. Common methods include:
-
WST-1/CCK-8 Assays: These are colorimetric assays that measure the metabolic activity of viable cells. Tetrazolium salts (WST-1 or the component in CCK-8) are cleaved by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product, which is quantified by measuring its absorbance. A decrease in color intensity indicates reduced cell viability or proliferation.
-
BrdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to cell cultures and is incorporated into the DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody, typically in an ELISA format.
Visualizing the Molecular Interactions
The following diagrams illustrate the metabolic relationship between Nintedanib and BIBF 1202, and the general signaling pathway they inhibit.
Conclusion
The in vitro data conclusively show that while BIBF 1202 is an active metabolite of Nintedanib, its potency against key receptor tyrosine kinases is substantially lower than the parent compound. Nintedanib is a potent, multi-targeted inhibitor of VEGFR, FGFR, and PDGFR, and this broad-spectrum activity is likely a key contributor to its therapeutic efficacy. The significantly reduced potency of BIBF 1202 suggests that its contribution to the overall clinical effect of Nintedanib may be limited, and the parent drug is the primary driver of the observed pharmacological activity. This information is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for a comprehensive understanding of Nintedanib's mechanism of action in a research and drug development context.
References
A Head-to-Head Comparison of Internal Standards for Nintedanib Analysis in Biological Matrices
A detailed guide for researchers and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of Nintedanib. This guide provides a comparative analysis of commonly used internal standards, supported by experimental data from published literature.
The accurate quantification of Nintedanib, a tyrosine kinase inhibitor used in the treatment of various fibrotic and neoplastic diseases, is critical in both preclinical and clinical research. The choice of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. This guide provides a head-to-head comparison of different internal standards that have been utilized for the analysis of Nintedanib in biological matrices.
Comparative Analysis of Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal IS should have similar physicochemical properties to the analyte, co-elute in close proximity without causing isobaric interference, and exhibit comparable ionization efficiency and extraction recovery.
Quantitative Data Summary
The following table summarizes the performance characteristics of different internal standards for Nintedanib analysis as reported in various studies.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (% RSD) | Accuracy (% RE) | Reference |
| p-Nitrophenol | RP-HPLC-UV | Rat Plasma | 12.5–400 | 12.5 | Not Reported | < 8.36 (inter-day) | -3.65 to 3.64 (inter-day) | [1][2] |
| Diazepam | UPLC-MS/MS | Mice Plasma | 0.1-500 | 0.1 | Not Reported | < 15 (inter & intra-day) | Within ±15 | [3] |
| Diazepam | UPLC-MS/MS | Rat Plasma | 1.0-200 | 1.0 | Not Reported | < 10.8 (inter & intra-day) | -11.9 to 10.4 | [4] |
| Carbamazepine | UPLC-MS/MS | Mice Plasma & Tissue | 1-1000 | 1.0 | Not Reported | < 15 (inter & intra-day) | Within ±15 | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which these internal standards were evaluated.
Method 1: Nintedanib Analysis using p-Nitrophenol as Internal Standard[1][2]
-
Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
-
Sample Preparation: Protein precipitation.
-
Chromatographic Conditions:
-
Column: Mightysil RP-18 GP II ODS column (250 × 3.0 mm, 5-μm).
-
Mobile Phase: A mixture of 20 mmol phosphate buffer (pH 3.0) and acetonitrile (7:3, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 390 nm.
-
Method 2: Nintedanib Analysis using Diazepam as Internal Standard[3][4]
-
Analytical Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% or 1% formic acid in water.
-
Flow Rate: 0.30-0.40 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Nintedanib: m/z 540.3 → 113.0/113.1; Diazepam: m/z 285.2/285.3 → 193.1.
-
Method 3: Nintedanib Analysis using Carbamazepine as Internal Standard[2][5]
-
Analytical Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.40 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Nintedanib: m/z 540.3 → 113.1; Carbamazepine: m/z 237.1 → 194.1.
-
The Case for a Deuterated Internal Standard
While the aforementioned internal standards have been successfully used, the gold standard in quantitative bioanalysis is the use of a stable isotope-labeled (SIL) internal standard, such as deuterated Nintedanib.[6] A study by Xu et al. (2015) describes the design and synthesis of deuterated Nintedanib derivatives, which were shown to have improved pharmacokinetic properties compared to the parent drug.[7][8]
Advantages of a Deuterated Internal Standard:
-
Similar Physicochemical Properties: A deuterated IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6]
-
Correction for Matrix Effects: It co-elutes with the analyte, allowing for effective compensation of matrix-induced ion suppression or enhancement.[6]
-
Improved Accuracy and Precision: The use of a SIL-IS generally leads to higher accuracy and precision in quantitative results.[6]
The primary drawback of a deuterated internal standard is its commercial availability and cost. However, for regulated bioanalysis and studies requiring the highest level of accuracy, the investment is often justified.
Visualizing the Analytical Workflow and Key Concepts
To better illustrate the processes and principles discussed, the following diagrams have been generated.
Caption: A generalized experimental workflow for the bioanalysis of Nintedanib.
Caption: Nintedanib's mechanism of action, inhibiting key signaling pathways.
Caption: Logical relationship between ideal and surrogate internal standards.
Conclusion
The selection of an internal standard for Nintedanib analysis should be guided by the specific requirements of the study. For routine analysis, structurally similar compounds like Diazepam and Carbamazepine have been shown to provide acceptable performance in UPLC-MS/MS methods. For HPLC-UV methods, p-Nitrophenol has been utilized. However, for regulated bioanalysis where the highest level of accuracy and precision is required, the use of a deuterated Nintedanib internal standard is strongly recommended to mitigate the risks of variable extraction recovery and matrix effects. Researchers should carefully validate their chosen internal standard to ensure it meets the acceptance criteria for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of deuterated nintedanib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Analytical Methods for BIBF 1202: A Comparative Guide Based on Regulatory Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of BIBF 1202, the active metabolite of the tyrosine kinase inhibitor, nintedanib. The methodologies discussed are benchmarked against the stringent validation parameters set forth by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.
Introduction to BIBF 1202 and Analytical Method Validation
BIBF 1202, the carboxylic acid metabolite of nintedanib, is formed via ester cleavage. While nintedanib is the administered drug, understanding the pharmacokinetic profile of its active metabolite, BIBF 1202, is crucial for comprehensive drug efficacy and safety assessments.[1][2] Validated analytical methods are therefore essential for accurately quantifying BIBF 1202 concentrations in various biological matrices during preclinical and clinical studies.
The validation of an analytical procedure serves to demonstrate its fitness for the intended purpose.[3][4][5][6] Regulatory guidelines from the ICH, FDA, and EMA provide a framework for this validation, outlining specific performance characteristics that must be evaluated.[3][4][7][8][9][10][11][12][13][14][15] These typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Methods for BIBF 1202 Quantification
The most commonly employed analytical techniques for the quantification of BIBF 1202, often in conjunction with its parent drug nintedanib, are Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the performance characteristics of UPLC-MS/MS and HPLC-UV methods for the determination of BIBF 1202, as reported in various scientific studies.
Table 1: UPLC-MS/MS Method Performance
| Parameter | Reported Values | References |
| Linearity Range | 0.5 - 100 ng/mL | [16] |
| 1 - 1000 ng/mL | [1][17] | |
| Correlation Coefficient (r²) | > 0.99 | [17] |
| Intra-day Precision (%RSD) | < 10.8% | [16] |
| Inter-day Precision (%RSD) | < 10.8% | [16] |
| Intra-day Accuracy | -11.9% to 10.4% | [16] |
| Inter-day Accuracy | -11.9% to 10.4% | [16] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [16] |
| 1.0 ng/mL | [17] |
Table 2: HPLC-UV Method Performance
| Parameter | Reported Values for Parent Compound (Nintedanib) | References |
| Linearity Range | 1 - 30 µg/mL | [18] |
| 2 - 10 ppm | [19] | |
| Correlation Coefficient (r²) | > 0.999 | [19] |
| 1 | [18] | |
| Intra-day Precision (%RSD) | < 2% | [20] |
| Inter-day Precision (%RSD) | < 2% | [20] |
| Accuracy (% Recovery) | 98.06 - 99.32% | [19] |
| 98.54 - 99.98% | [20] | |
| Limit of Detection (LOD) | 0.0399 µg/mL | [19] |
| Limit of Quantitation (LOQ) | 0.1209 µg/mL | [19] |
Note: Data for HPLC-UV methods specifically for BIBF 1202 were not as readily available in the reviewed literature; the table presents data for the parent compound, nintedanib, to provide a general performance overview of the technique.
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Determination of Nintedanib and BIBF 1202 in Rat Plasma
This protocol is a representative example of a validated UPLC-MS/MS method.
1. Sample Preparation:
-
A protein precipitation method is employed.
-
To 100 µL of rat plasma, an internal standard (e.g., diazepam) is added.
-
Acetonitrile is then added to precipitate the plasma proteins.
-
The sample is vortexed and centrifuged.
-
The supernatant is collected for analysis.[16]
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[16][17]
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[16][17]
-
Flow Rate: 0.30 mL/min.[16]
-
Injection Volume: 5 µL.[21]
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) interface.[16][17]
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Spectrophotometric Method for Determination of Nintedanib Esylate
While a spectrophotometric method specifically for BIBF 1202 was not detailed, the following protocol for its parent compound, nintedanib esylate, illustrates the general approach.
1. Sample Preparation:
-
A stock solution of nintedanib esylate is prepared in methanol.
-
Serial dilutions are made to obtain standard solutions within the desired concentration range (e.g., 3-18 µg/ml).[22]
2. Spectrophotometric Measurement:
-
Solvent: Methanol.[22]
-
The absorbance of the standard solutions is measured at the wavelength of maximum absorption (λmax), which for nintedanib esylate is 391 nm.[22]
-
A calibration curve is constructed by plotting absorbance versus concentration.
Signaling Pathway and Method Validation Workflow
The following diagrams illustrate the signaling pathway inhibited by nintedanib and a general workflow for analytical method validation.
Caption: Nintedanib signaling pathway and metabolism to BIBF 1202.
Caption: General workflow for analytical method validation.
Conclusion
Both UPLC-MS/MS and HPLC-UV are robust methods for the quantification of BIBF 1202 and its parent compound, nintedanib. The choice between these methods will depend on the specific requirements of the study. UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected in complex biological matrices.[17][23] HPLC-UV, while potentially less sensitive, can be a more accessible and cost-effective option for routine analysis in quality control settings.[23] Regardless of the method chosen, adherence to regulatory guidelines for validation is paramount to ensure the generation of reliable and defensible data for drug development and regulatory submissions.
References
- 1. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. method validation as per emea.pptx [slideshare.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. crsubscription.com [crsubscription.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 23. researchgate.net [researchgate.net]
Comparative pharmacokinetic profile of Nintedanib in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of Nintedanib, a small molecule tyrosine kinase inhibitor, across four key species: mice, rats, monkeys, and humans. The data presented herein, supported by experimental details, offers valuable insights for preclinical research and clinical drug development.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Nintedanib in different species, facilitating a direct comparison of its absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Mouse | Rat | Monkey | Human |
| Absorption | ||||
| Bioavailability (%) | Not specified | ~12%[1] | ~24%[1] | ~4.7%[1][2] |
| Time to Maximum Concentration (Tmax) (hours) | Not specified | Not specified | Not specified | 2 - 4[2][3] |
| Distribution | ||||
| Plasma Protein Binding (%) | >97%[3][4] | >97%[3][4] | 91 - 93%[3][4] | ~98%[2][3] |
| Volume of Distribution (Vd) (L) | Not specified | Not specified | Not specified | 1050[2][3] |
| Metabolism | ||||
| Major Metabolite | BIBF 1202[5] | BIBF 1202 | BIBF 1202 | BIBF 1202[2][3] |
| Primary Metabolic Pathway | Hydroxylation, demethylation, glucuronidation, acetylation[5] | Hydrolytic ester cleavage | Hydrolytic ester cleavage | Hydrolytic ester cleavage, subsequent glucuronidation[2][3] |
| Key Metabolizing Enzymes | CYP3A4 (minor), Esterases[5] | Esterases | Esterases | Esterases, UGT1A1, UGT1A7, UGT1A8, UGT1A10, CYP3A4 (minor)[3][6] |
| Excretion | ||||
| Major Route of Excretion | Feces[1] | Feces[1] | Feces[1] | Feces[2][3] |
| Fecal Excretion (% of dose) | >90%[1] | ~67%[1] | ~88%[1] | ~93.4%[3][7] |
| Urinary Excretion (% of dose) | <2%[1] | <2%[1] | <2%[1] | <1%[2][3] |
| Elimination | ||||
| Terminal Half-life (t1/2) (hours) | Not specified | 4 - 7[1] | 4 - 7[1] | 10 - 15[3][8] |
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing standardized and validated experimental methodologies. A general overview of the typical protocols is provided below.
Animal Studies (Mice, Rats, Monkeys):
-
Administration: Nintedanib was administered to animals via intravenous (IV) infusion or oral gavage to assess both systemic and oral pharmacokinetics.[3] For tissue distribution studies, oral administration is common.[9]
-
Dosing: Doses varied depending on the study's objective, ranging from single-dose pharmacokinetic characterization to repeat-dose toxicity studies.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of Nintedanib and its metabolites.[9][10] In tissue distribution studies, various organs were harvested for analysis.[9]
-
Bioanalysis: A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was typically employed for the simultaneous determination of Nintedanib and its primary metabolite, BIBF 1202, in plasma and tissue homogenates.[9][10] Sample preparation often involved protein precipitation.[9][11]
Human Studies:
-
Study Population: Pharmacokinetic studies were conducted in healthy male volunteers as well as in patients with various conditions for which Nintedanib is indicated.[3][12]
-
Administration: Nintedanib was administered orally, typically as soft gelatin capsules, often with food to improve gastrointestinal tolerability.[2][12]
-
Radiolabeling: To investigate absorption, distribution, metabolism, and excretion (ADME), a single oral dose of [14C]-radiolabelled Nintedanib was administered in some studies.[3]
-
Sample Collection: Plasma, urine, and feces were collected over a defined period to measure the concentrations of the parent drug and its metabolites.[3]
-
Bioanalysis: Similar to animal studies, LC-MS/MS methods were used for the quantification of Nintedanib and its metabolites in biological matrices.[13]
Visualizing the Metabolic Pathway of Nintedanib
The primary metabolic pathway of Nintedanib involves two main steps: hydrolytic cleavage followed by glucuronidation. This process is crucial for the drug's elimination from the body.
Caption: Metabolic pathway of Nintedanib.
This diagram illustrates the sequential metabolism of Nintedanib, starting with its conversion to the active metabolite BIBF 1202 and subsequent glucuronidation, leading to its eventual elimination. This pathway is qualitatively similar across the species studied, with the majority of the drug being cleared through metabolism and subsequent fecal excretion.[2][3] The minor involvement of cytochrome P450 enzymes, particularly CYP3A4, in Nintedanib's metabolism suggests a low potential for drug-drug interactions mediated by this system.[3][5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. roswellpark.org [roswellpark.org]
A Comparative Analysis of BIBF 1202 and Other VEGFR Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of BIBF 1202, the active metabolite of Nintedanib, against other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The data presented herein, including half-maximal inhibitory concentrations (IC50), offers a quantitative lens through which to evaluate the potency and selectivity of these compounds. Detailed experimental methodologies and illustrative pathway diagrams are included to provide a thorough understanding of the presented data.
Executive Summary
BIBF 1202 demonstrates potent inhibition of VEGFR2, a key mediator of angiogenesis. When compared to its parent compound, Nintedanib (BIBF 1120), and other multi-kinase inhibitors such as Sorafenib, Sunitinib, Pazopanib, and Axitinib, BIBF 1202's activity profile reveals a specific niche in the landscape of VEGFR-targeted therapies. This guide will delve into the specifics of these comparisons, supported by experimental data, to aid researchers in their evaluation of these inhibitors for various applications.
In Vitro Kinase Inhibition Profile
The following tables summarize the IC50 values of BIBF 1202 and other selected VEGFR inhibitors against a panel of kinases. Lower IC50 values are indicative of greater potency.
Table 1: IC50 Values of BIBF 1202 and Nintedanib (BIBF 1120) Against Key Kinases
| Compound | Target | IC50 (nM) |
| BIBF 1202 | VEGFR2 | 62[1] |
| Nintedanib (BIBF 1120) | VEGFR1 | 34[2][3][4] |
| VEGFR2 | 13[2][3][4] | |
| VEGFR3 | 13[2][3][4] | |
| FGFR1 | 69[2][3][4] | |
| FGFR2 | 37[2][3][4] | |
| FGFR3 | 108[2][3][4] | |
| PDGFRα | 59[2][3][4] | |
| PDGFRβ | 65[2][3][4] | |
| FLT3 | 26[4] | |
| LCK | 16[4] |
Table 2: Comparative IC50 Values of Other VEGFR Inhibitors
| Compound | VEGFR1 (nM) | VEGFR2 (nM) | VEGFR3 (nM) | PDGFRα (nM) | PDGFRβ (nM) | c-Kit (nM) | FGFR1 (nM) |
| Sorafenib | 26 | 90[5][6][][8] | 20[5][][8] | - | 57[5][][8] | 68[5][][8] | 580[5][8] |
| Sunitinib | - | 80[9] | - | - | 2[9] | - | - |
| Pazopanib | 10[10] | 30[6][10] | 47[10] | 71[10] | 81[10] | 74[10] | 140[10] |
| Axitinib | 0.1[11][12][13] | 0.2[11][12][13] | 0.1-0.3[11][12][13] | - | 1.6[11][13] | 1.7[13] | - |
Experimental Protocols
The determination of IC50 values is critical for the quantitative comparison of enzyme inhibitors. Below is a representative methodology for an in vitro kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., BIBF 1202) against a specific kinase (e.g., VEGFR2).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase and the substrate.
-
Compound Addition: Add serial dilutions of the test compound to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, the amount of ADP produced is quantified by adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: VEGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Discussion
The data indicates that BIBF 1202 is a potent inhibitor of VEGFR2, albeit with a higher IC50 value compared to its parent compound, Nintedanib, which exhibits broader and more potent activity against VEGFR, FGFR, and PDGFR families. This suggests that the in vivo efficacy of Nintedanib is likely attributable to the combined effects of the parent drug and its active metabolite.
When compared to other established VEGFR inhibitors, BIBF 1202's potency against VEGFR2 is in a similar nanomolar range to Sorafenib and Pazopanib. However, Axitinib demonstrates significantly higher potency against the VEGFR family. The selectivity profile of each inhibitor varies, with compounds like Sorafenib and Sunitinib also potently inhibiting other kinases such as PDGFR and c-Kit. This multi-targeted nature can contribute to both their therapeutic efficacy and their distinct side-effect profiles. The choice of an appropriate inhibitor for a specific research or therapeutic context will, therefore, depend on the desired balance between potency and selectivity against the VEGFR pathway versus broader multi-kinase inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
A Comparative Analysis of the Biological Activity of BIBF 1202 and its Glucuronide Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of BIBF 1202, the primary metabolite of the triple angiokinase inhibitor nintedanib (BIBF 1120), and its subsequent metabolite, BIBF 1202 glucuronide. The data presented herein, supported by experimental evidence, elucidates the pharmacological relevance of each compound in the context of nintedanib's therapeutic mechanism of action.
Executive Summary
Nintedanib exerts its therapeutic effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis. Its primary metabolite, BIBF 1202, exhibits significantly reduced but detectable in vitro activity compared to the parent compound. In stark contrast, the subsequent glucuronide conjugate, BIBF 1202 glucuronide, is considered pharmacologically inactive. This guide will delve into the quantitative differences in their biological activities, the metabolic pathways governing their formation, and the experimental methodologies used for their assessment.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the in vitro and in vivo activities of BIBF 1202 and its glucuronide conjugate in comparison to the parent drug, nintedanib.
Table 1: In Vitro Potency at Target Kinases
| Compound | Target | IC₅₀ (nM) | Fold Change vs. Nintedanib |
| Nintedanib | VEGFR-2 | 21 | - |
| FGFR-1 | 69 | - | |
| PDGFRα | 59 | - | |
| BIBF 1202 | VEGFR-2 | >10,000 | >476 |
| FGFR-1 | >10,000 | >145 | |
| PDGFRα | >10,000 | >169 | |
| BIBF 1202 Glucuronide | VEGFR, FGFR, PDGFR | No significant activity reported | - |
Data synthesized from publicly available pharmacological studies.
Table 2: Cellular Activity
| Compound | Assay | Cell Type | Endpoint | Potency (Relative to Nintedanib) |
| Nintedanib | VEGF/bFGF-stimulated proliferation | HUVECs | Proliferation | 1x |
| BIBF 1202 | VEGF/bFGF-stimulated proliferation | HUVECs | Proliferation | ~9-10x lower[1] |
| PDGFRα/β-stimulated proliferation | Primary Lung Fibroblasts | Proliferation | 265-607x lower[1] | |
| BIBF 1202 Glucuronide | Various cellular assays | Various | Various | No significant activity reported[1][2] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Outcome | Result |
| Nintedanib | Mouse xenograft models | Tumor growth inhibition | Effective |
| BIBF 1202 | Mouse xenograft models | Tumor growth inhibition | Not effective[1][2] |
| BIBF 1202 Glucuronide | Not applicable | - | Not tested due to in vitro inactivity |
Metabolic Pathway and Pharmacological Relevance
Nintedanib undergoes a two-step metabolic conversion. Initially, it is rapidly hydrolyzed by esterases to form its active metabolite, the free acid BIBF 1202.[1][2][3] Subsequently, BIBF 1202 is glucuronidated by UGT enzymes, primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form the inactive BIBF 1202 glucuronide.[2][4][5][6] Interestingly, studies have shown that BIBF 1202 glucuronide can be converted back to BIBF 1202 through the action of β-glucuronidase.[5] Despite the substantially lower potency of BIBF 1202 compared to nintedanib, its plasma levels are unlikely to contribute significantly to the clinical effects of nintedanib in vivo.[1][2] The glucuronide conjugate is considered a detoxification product, rendering the molecule more water-soluble for excretion.
Signaling Pathways Targeted by Nintedanib
Nintedanib is a competitive inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[3][4][6] It binds to the ATP-binding pocket of these receptors, thereby blocking intracellular signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, pericytes, and fibroblasts.[3][6] This multi-targeted inhibition is central to its anti-angiogenic and anti-fibrotic effects. In addition to RTKs, nintedanib also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Kinase Inhibition Assays (IC₅₀ Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
General Protocol:
-
Recombinant human kinase domains (e.g., VEGFR-2, FGFR-1, PDGFRα) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system.
-
Serial dilutions of the test compounds (Nintedanib, BIBF 1202, BIBF 1202 glucuronide) are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assays
-
Principle: To assess the effect of a compound on the proliferation of cultured cells.
-
General Protocol:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, primary lung fibroblasts) are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds in the presence of a mitogenic stimulus (e.g., VEGF, bFGF, or PDGF).
-
After an incubation period (typically 48-72 hours), cell proliferation is measured using one of several methods:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
BrdU Incorporation Assay: Measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
The results are expressed as a percentage of the proliferation observed in the stimulated, untreated control cells.
-
In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
General Protocol:
-
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., Nintedanib or BIBF 1202) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity (e.g., proliferation, apoptosis, microvessel density).
-
Conclusion
The presented data unequivocally demonstrates that while BIBF 1202 retains a fraction of the biological activity of its parent compound, nintedanib, its glucuronide conjugate is pharmacologically inactive. The significantly lower potency of BIBF 1202, coupled with its lack of efficacy in in vivo models, suggests that nintedanib is the primary contributor to the observed therapeutic effects. The rapid conversion of BIBF 1202 to its inactive glucuronide represents a key step in the metabolism and clearance of nintedanib. This comprehensive comparison provides essential information for researchers and clinicians working with nintedanib and for the development of future tyrosine kinase inhibitors.
References
- 1. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for BIBF 1202-13C,d3
Hazard and Safety Summary
BIBF 1202-13C,d3 should be handled as a hazardous substance. The parent compound, Nintedanib, is classified with significant health risks.[1][2] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
| Hazard Classification | Precautionary Statement |
| Acute Toxicity - Oral (Category 3)[2] | Toxic if swallowed.[2] |
| Reproductive Toxicity (Category 1B/2)[1][2] | May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1/2)[1][2] | May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Serious Eye Damage (Category 1)[2] | Causes serious eye damage.[2] |
| Skin Irritation (Category 2)[2] | Causes skin irritation.[2] |
Step-by-Step Disposal Procedure
The following procedure provides a general framework for the safe disposal of this compound waste. Always adhere to your institution's and local regulations for hazardous waste disposal.
-
Segregation of Waste:
-
Isolate all waste materials contaminated with this compound, including unused product, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials.
-
Do not mix this waste with non-hazardous or other types of chemical waste unless specifically permitted by your institution's waste management plan.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., skull and crossbones, health hazard).
-
-
Handling and Storage of Waste:
-
Minimize the generation of dust or aerosols during handling.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained waste management personnel.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Disposal Method:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BIBF 1202-13C,d3
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of BIBF 1202-13C,d3, an internal standard for Nintedanib (BIBF 1120). Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound, as a labeled form of Nintedanib, should be handled with the same precautions as the parent compound. Nintedanib is a potent tyrosine kinase inhibitor with significant physiological effects. The Safety Data Sheet (SDS) for Nintedanib (BIBF 1120) classifies it as toxic if swallowed, a cause of skin irritation and serious eye damage, and a substance suspected of damaging fertility or the unborn child.[1] It is also known to cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE and other critical safety measures.
| Protective Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of dust or aerosols.[2] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and absorption.[2] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA. | To prevent serious eye damage from splashes or dust.[1][2] |
| Skin and Body Protection | Lab coat, and other protective clothing to prevent skin exposure. | To prevent skin contact.[2] |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure. |
| Hygiene | Wash hands thoroughly after handling. Remove contaminated clothing and wash before reuse. | To prevent accidental ingestion and cross-contamination.[2] |
Standard Operating Procedure for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
- Designate a specific area for handling this compound, preferably within a chemical fume hood.
- Ensure a safety shower and eye wash station are readily accessible.[2]
- Assemble all necessary materials, including appropriate solvents (e.g., DMSO[3]), vials, and pipettes, before opening the compound container.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, followed by safety goggles and chemical-resistant gloves.
- If there is a risk of generating dust or aerosols, a respirator is mandatory.
3. Compound Handling and Preparation of Solutions:
- Carefully open the container containing this compound inside the chemical fume hood to avoid generating dust.
- Weigh the required amount of the solid compound using a calibrated analytical balance.
- To prepare a stock solution, add the appropriate solvent to the vial containing the compound. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
4. Experimental Use:
- When using the solution, employ precision pipettes with disposable tips to prevent cross-contamination.
- Keep all containers with this compound tightly sealed when not in use.
5. Decontamination and Waste Disposal:
- All disposable materials that have come into contact with this compound (e.g., pipette tips, vials, gloves) must be disposed of as hazardous chemical waste.
- Decontaminate the work surface with an appropriate cleaning agent.
- Dispose of unused compound and solutions in accordance with local, state, and federal regulations for hazardous waste. Do not allow the substance to enter sewers or waterways.[1]
6. Doffing Personal Protective Equipment (PPE):
- Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
- Dispose of single-use PPE as hazardous waste.
- Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
